Hirsutanonol 5-O-glucoside
Description
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXQCVBWKSHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Hirsutanonol 5-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hirsutanonol 5-O-glucoside, a naturally occurring diarylheptanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, biological activities, and relevant experimental protocols. As a Senior Application Scientist, this document aims to synthesize current knowledge and provide practical insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identification and Properties
This compound is a key bioactive compound isolated from various plant species, notably from the Betulaceae family.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) registry number for this compound is 93915-36-7 .[1][][3] This unique identifier is crucial for unambiguous identification in databases and literature.
This compound is also known by several synonyms, which researchers may encounter:
-
Hirsutanonol 5-O-β-D-glucopyranoside[1]
-
Hirsutal 5-O-glucoside[4]
-
(3S)-1,7-Bis(3,4-dihydroxyphenyl)-5-oxo-3-heptanyl β-D-glucopyranoside[]
-
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a hirsutanonol aglycone linked to a glucose moiety via a glycosidic bond at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H32O11 | [][4] |
| Molecular Weight | 508.5 g/mol | [][4] |
| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | [][4] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | [][4] |
The aglycone, Hirsutanonol, has a CAS number of 41137-86-4.[5]
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activities, with its hepatoprotective effects being the most prominent.
Hepatoprotective Effects
Research has shown that this compound exhibits significant protective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in human liver cancer (HepG2) cells.[1] This protection is attributed to its antioxidant properties, which likely involve the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense mechanisms. The diarylheptanoid structure, with its multiple phenolic hydroxyl groups, is a key contributor to this antioxidant capacity.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its antioxidant and cytoprotective effects suggest potential interaction with key cellular signaling cascades involved in oxidative stress response.
Caption: Proposed mechanism of hepatoprotection by this compound.
Natural Sources and Isolation
This compound is a natural product found in several plant species.
Plant Sources
This compound has been isolated from:
-
Alnus nepalensis (Nepalese alder)[]
-
Alnus japonica (Japanese alder)[6]
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction and isolation of this compound from plant material.
Sources
An In-depth Technical Guide to Hirsutanonol 5-O-glucoside: Molecular Structure and Physicochemical Properties
This guide provides a comprehensive overview of Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its molecular formula, detailed structure, physicochemical properties, and the scientific basis for its structural determination.
Introduction and Natural Occurrence
This compound is a naturally occurring diarylheptanoid derivative.[1][2][3] Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. The "glucoside" designation indicates that the core molecule, Hirsutanonol, is attached to a glucose sugar moiety via a glycosidic bond.
This compound has been primarily isolated from plants of the Alnus genus (alder), including Alnus hirsuta and Alnus nepalensis.[1][][5] Natural products like this compound are significant in scientific research as they often possess unique chemical structures and potent biological activities. For instance, this compound has demonstrated notable hepatoprotective effects against chemically-induced toxicity in human liver cells (HepG2).[1][2][3] The addition of a glucose unit can enhance the solubility and bioavailability of the parent compound, a critical consideration in drug development.[6]
Molecular Formula and Structure
The chemical identity of a molecule is fundamentally defined by its formula and the spatial arrangement of its atoms.
Chemical Formula and Molecular Weight
Based on computational analysis and mass spectrometry data, the molecular formula for this compound is C25H32O11 .[][7][8][9][10] This formula indicates the presence of 25 carbon atoms, 32 hydrogen atoms, and 11 oxygen atoms.
The corresponding molecular weight is approximately 508.52 g/mol .[2][7][8][9][10]
Structural Details
The systematic IUPAC name for this compound is 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one .[][8] This name precisely describes the molecule's architecture, which can be broken down into two primary components:
-
Aglycone Moiety (Hirsutanonol) : The core is a diarylheptanoid structure. It consists of a seven-carbon heptane chain substituted with two dihydroxyphenyl rings at positions 1 and 7. A ketone group is present at the 3-position of the heptane chain (heptan-3-one).
-
Glycosidic Moiety (Glucose) : A β-D-glucopyranoside unit (a six-membered ring form of glucose) is attached to the hirsutanonol backbone.
The linkage between these two units is an O-glycosidic bond . Specifically, the anomeric carbon of the glucose molecule is connected to the oxygen atom at the 5-position of the heptan-3-one chain.
Caption: Logical relationship of the core molecular components.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound is provided below. These properties are crucial for researchers in designing experiments, including solubility tests and analytical method development.
| Property | Value | Source |
| CAS Number | 93915-36-7 | [][7][9][10] |
| Molecular Formula | C25H32O11 | [][7][8][9] |
| Molecular Weight | 508.52 g/mol | [2][7][9][10] |
| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | [][8] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | [][8] |
| Appearance | Powder | [] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [] |
| Predicted pKa | 9.76 ± 0.10 | [2][] |
Protocol for Structural Elucidation: A Methodological Overview
The definitive confirmation of a natural product's structure is a cornerstone of chemical research. It relies on a synergistic combination of spectroscopic techniques. While the raw data is proprietary to the original discovering researchers, the established workflow for a molecule like this compound would follow this protocol.
Step 1: Isolation and Purification
-
Extraction : The plant material (e.g., stem bark of Alnus hirsuta) is ground and extracted with a series of solvents, typically starting with methanol or ethanol, to pull out a wide range of metabolites.
-
Partitioning : The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography : The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate the pure compound. Purity is monitored by Thin Layer Chromatography (TLC).
Step 2: Spectroscopic Analysis
-
Mass Spectrometry (MS) :
-
Objective : To determine the exact molecular weight and elemental formula.
-
Method : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed.
-
Expected Result : A molecular ion peak [M+H]⁺ or [M+Na]⁺ that corresponds to the calculated exact mass of C25H32O11 (508.1945). This provides high confidence in the molecular formula.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To map the carbon-hydrogen framework and establish connectivity.
-
Methods :
-
¹H NMR : Identifies all unique protons, their chemical environment, and neighboring protons (via splitting patterns). This would reveal signals for the aromatic protons on the two phenyl rings, the aliphatic protons on the heptane chain, and the protons of the glucose unit.
-
¹³C NMR : Identifies all unique carbon atoms. For C25H32O11, 25 distinct carbon signals would be expected. The chemical shifts would indicate aromatic carbons, the ketone carbonyl carbon (~210 ppm), aliphatic carbons, and the carbons of the sugar.
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the structure.
-
COSY (¹H-¹H Correlation Spectroscopy) establishes proton-proton couplings within the same spin system (e.g., tracing the connections along the heptane chain).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the pieces. It shows correlations between protons and carbons that are 2-3 bonds away. This experiment would be essential to confirm the linkage point by showing a correlation between the anomeric proton of the glucose and C-5 of the heptanone chain.
-
-
-
Caption: A typical workflow for natural product structure determination.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P09747]. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound | CAS No: 93915-36-7. Retrieved from [Link]
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Frans Fischer. (n.d.). Hirsutanonol 5-O-β-D-glucopyranoside. Retrieved from [Link]
-
MDPI. (2022). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Retrieved from [Link]
-
AKos GmbH. (n.d.). Hirsutanonol 5-O-β-D-glucopyranoside 98+%. Retrieved from [Link]
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Preliminary biological activity of Hirsutanonol 5-O-glucoside
An In-Depth Technical Guide on the Preliminary Biological Activities of Hirsutanonol 5-O-glucoside
Introduction
This compound is a naturally occurring diarylheptanoid glycoside, a class of phenolic compounds recognized for their diverse biological activities.[1][2] This molecule is primarily isolated from various species of the genus Alnus, including Alnus hirsuta, Alnus nepalensis, and Alnus glutinosa.[3][4][] Diarylheptanoids from Alnus species have garnered significant scientific attention for their potential therapeutic applications, particularly their antioxidative and anticancer effects.[1][6][7]
This technical guide, written from the perspective of a Senior Application Scientist, aims to provide researchers and drug development professionals with a comprehensive overview of the preliminary biological activities attributed to this compound. We will delve into its documented hepatoprotective and anti-inflammatory effects, explore its antioxidant potential based on related compounds, and provide detailed, field-proven experimental protocols for its investigation. The causality behind experimental design choices will be explained to ensure a deep understanding of the methodologies.
Chemical Profile:
-
Structure: A 1,7-diphenylheptane skeleton with a glucose moiety attached at the C-5 position.[9]
Part 1: Hepatoprotective Activity
The most significant, quantitatively reported biological activity of this compound is its ability to protect liver cells from oxidative damage.[3][8][10] This is a critical area of research, as drug-induced liver injury and diseases stemming from oxidative stress are major health concerns.
Expertise & Experience: The Rationale Behind the Assay
To evaluate hepatoprotective potential in vitro, a robust and reproducible model of cellular injury is required. The use of tert-Butyl hydroperoxide (t-BHP) as the toxicant is a strategic choice. t-BHP is a potent organic peroxide that induces oxidative stress in hepatocytes through the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS), leading to lipid peroxidation and ultimately, cell death.[1] This mechanism closely mimics the pathophysiology of various liver diseases.
The choice of the human hepatoma cell line, HepG2, is standard practice for hepatotoxicity studies. These cells retain many of the metabolic functions of primary human hepatocytes, providing a relevant and reliable system for screening protective compounds.[1]
Trustworthiness: A Self-Validating Experimental Protocol
The following protocol details a self-validating system for assessing the hepatoprotective effects of this compound. It includes necessary controls to ensure the observed effects are directly attributable to the compound's activity.
Protocol 1: In Vitro Hepatoprotection Assay using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should not exceed 0.1% to avoid solvent toxicity.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Include a "Vehicle Control" group treated with DMSO (0.1%) only.
-
Include a "Positive Control" group, often treated with a known hepatoprotective agent like Silymarin.
-
-
Induction of Oxidative Stress: After the 2-hour pre-treatment, add t-BHP to all wells (except the "Negative Control" group) to a final concentration of 200 µM. The "Negative Control" group receives only fresh media.
-
Incubation: Incubate the plate for an additional 16-24 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability is calculated as: (Absorbance of treated sample / Absorbance of negative control) x 100. The protective effect is the percentage increase in viability in the compound + t-BHP group compared to the t-BHP only group.
Data Presentation
The primary reported finding for this compound is its ability to confer significant protection to HepG2 cells.
| Compound | Inducing Agent | Cell Line | Protective Effect (%) | Reference |
| This compound | t-BHP | HepG2 | 42.8% | [3][8][11] |
Mandatory Visualization: Hepatoprotection Assay Workflow
Caption: Experimental workflow for the in vitro hepatoprotective assay.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Compounds that can modulate the inflammatory response are of high therapeutic interest. While the aglycone, Hirsutanonol, is a known inhibitor of cyclooxygenase-2 (COX-2) expression, its glycoside form also shows promise in this area.[3][12][13]
Expertise & Experience: The Rationale Behind the Assay
RAW 264.7 murine macrophage cells are the gold standard for in vitro studies of inflammation.[3] Macrophages are central players in the innate immune response. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, and Interferon-gamma (IFN-γ), a pro-inflammatory cytokine, creates a powerful inflammatory environment. This combination robustly activates signaling pathways leading to the expression of pro-inflammatory enzymes like COX-2, which is a key target for anti-inflammatory drugs. Measuring the inhibition of COX-2 production is a direct and relevant indicator of a compound's anti-inflammatory potential.
Trustworthiness: A Self-Validating Experimental Protocol
This protocol provides a framework for assessing the inhibition of COX-2, a key inflammatory mediator.
Protocol 2: COX-2 Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Plate cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with this compound at various non-toxic concentrations for 2 hours.[3] Include vehicle (DMSO) and positive (e.g., Dexamethasone) controls.
-
Inflammatory Stimulation: Induce inflammation by adding a combination of IFN-γ (e.g., 10 ng/mL) and LPS (e.g., 100 ng/mL) to the wells. A negative control group should remain unstimulated.
-
Incubation: Incubate the cells for 16-24 hours to allow for robust COX-2 expression.[3]
-
Analysis of COX-2 Expression (Western Blot):
-
Lyse the cells and collect total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against COX-2 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize bands using an ECL substrate and imaging system. Densitometry analysis is used to quantify the reduction in COX-2 expression relative to the stimulated control.
-
Mandatory Visualization: Proposed Anti-inflammatory Mechanism
Caption: Proposed inhibition of the LPS-induced COX-2 inflammatory pathway.
Part 3: Antioxidant Potential
Diarylheptanoids as a class are potent antioxidants, and Hirsutanonol (the aglycone) exhibits significant free radical scavenging activity.[1][13] While specific data for the glycoside is limited, it is logical to hypothesize that it possesses similar, if modulated, activity. The presence of multiple phenolic hydroxyl groups in its structure strongly suggests antioxidant capacity.
Expertise & Experience: The Rationale Behind the Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a foundational, straightforward, and widely accepted method for screening the radical scavenging ability of natural products. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is neutralized, and the solution's color fades. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the compound. This assay provides a rapid and reliable measure of a compound's potential to neutralize free radicals, a key mechanism of antioxidant action.
Trustworthiness: A Self-Validating Experimental Protocol
Protocol 3: DPPH Free Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol. Create a dilution series (e.g., 1 to 200 µg/mL).
-
Use Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration.
-
Mandatory Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH free radical scavenging assay.
Summary and Future Outlook
The preliminary evidence for this compound is promising. It has demonstrated a statistically significant hepatoprotective effect in a validated in vitro model of oxidative stress.[3][8] Furthermore, its documented anti-inflammatory activity, coupled with the strong antioxidant potential of its parent diarylheptanoid class, positions it as a compelling candidate for further investigation.[1][3]
Future research should focus on:
-
Mechanism of Action: Elucidating the specific molecular pathways underlying its hepatoprotective and anti-inflammatory effects, such as the Nrf2 antioxidant response element or specific kinases in the NF-κB pathway.
-
Broader Screening: Evaluating its activity against other biological targets, building on the known cytotoxic and antimicrobial activities of its aglycone, Hirsutanonol.[4][13]
-
In Vivo Studies: Progressing to animal models to assess the bioavailability, safety profile, and efficacy of this compound in treating conditions like liver injury or inflammatory disorders.
-
Structure-Activity Relationship: Investigating how the glycoside moiety influences its biological activity compared to its aglycone, Hirsutanonol. The sugar component may enhance solubility and alter pharmacokinetics, which is a critical consideration for drug development.
References
- MedChemExpress. Hirsutanonol 5-O-β-D-glucopyranoside. [URL: https://www.medchemexpress.com/hirsutanonol-5-o-beta-d-glucopyranoside.html]
- MedChemExpress. Hirsutanonol. [URL: https://www.medchemexpress.com/hirsutanonol.html]
- ChemFaces. Hirsutanonol | CAS:41137-86-4. [URL: https://www.chemfaces.
- ResearchGate. Bioactivity of Hirsutanolol, Oregonin and Genkwanin, Isolated from the Seeds of Alnus Glutinosa (Betulaceae). [URL: https://www.researchgate.net/publication/371903901_Bioactivity_of_Hirsutanolol_Oregonin_and_Genkwanin_Isolated_from_the_Seeds_of_Alnus_Glutinosa_Betulaceae]
- MedChemExpress. Hirsutanonol 5-O-β-D-glucopyranoside Data Sheet. [URL: https://www.medchemexpress.
- BOC Sciences. CAS 93915-36-7 this compound. [URL: https://www.bocsci.com/hirsutanonol-5-o-glucoside-cas-93915-36-7-410779.html]
- Ren, X., et al. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. Molecules. 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151704/]
- Rahman, M. A., et al. Phytochemical and biological activities of ethanolic extract of C. hirsuta leaves. ResearchGate. [URL: https://www.researchgate.net/publication/289524098_Phytochemical_and_biological_activities_of_ethanolic_extract_of_C_hirsuta_leaves]
- Frans Fischer. Hirsutanonol 5-O-β-D-glucopyranoside. [URL: https://www.fransfischer.com/hirsutanonol-5-o-d-glucopyranoside]
- Sati, S., et al. Bioactive constituents and medicinal importance of genus Alnus. ResearchGate. [URL: https://www.researchgate.net/publication/235431673_Bioactive_constituents_and_medicinal_importance_of_genus_Alnus]
- ResearchGate. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. [URL: https://www.researchgate.net/publication/319160589_The_Genus_Alnus_A_Comprehensive_Outline_of_Its_Chemical_Constituents_and_Biological_Activities]
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- Pharmacognosy Reviews. Bioactive constituents and medicinal importance of genus Alnus. [URL: https://phcogrev.com/article/2011/5/10/1041032076-218175020]
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Methodological & Application
Application Notes and Protocols for the Purification of Hirsutanonol 5-O-glucoside
For: Researchers, scientists, and drug development professionals.
Abstract
Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside primarily isolated from plants of the Alnus genus (Betulaceae family), has garnered scientific interest for its potential biological activities.[1][2] The isolation and purification of this compound in high purity are essential for accurate pharmacological studies and potential drug development. This guide provides a comprehensive overview and detailed protocols for the multi-step purification of this compound from its natural sources. The methodologies described herein are based on established principles of natural product chemistry and chromatography, ensuring a robust and reproducible workflow from crude plant extract to a highly purified final product.
Introduction to this compound
This compound is a natural product belonging to the diarylheptanoid class of compounds.[1] These molecules are characterized by a seven-carbon chain linking two phenyl rings. The glycosidic linkage of a glucose molecule to the heptane chain significantly influences the compound's polarity and solubility.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C25H32O11 | [3] |
| Molecular Weight | 508.5 g/mol | [3] |
| Natural Sources | Alnus hirsuta, Alnus nepalensis, Alnus japonica | [4][5][6] |
| Compound Class | Diarylheptanoid Glycoside | [1] |
The purification of this compound from the complex matrix of a plant extract presents a significant challenge due to the presence of structurally similar compounds.[7] This guide outlines a strategic approach to overcome these challenges, employing a series of chromatographic techniques with increasing resolving power.
Overall Purification Strategy
The purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound from other phytochemicals. The general workflow is depicted below.
Caption: General workflow for the purification of this compound.
Detailed Protocols
Stage 1: Extraction and Fractionation
The initial step involves the extraction of a broad range of compounds from the dried and powdered plant material. Subsequent liquid-liquid partitioning separates compounds based on their polarity, enriching the fraction containing the target glycoside.
Protocol 3.1.1: Solvent Extraction
-
Preparation: Air-dry the plant material (e.g., bark of Alnus hirsuta) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Protocol 3.1.2: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude methanol extract in distilled water.
-
Sequential Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity:
-
n-hexane to remove non-polar compounds like lipids and chlorophylls.
-
Dichloromethane (DCM) or Chloroform to remove compounds of low to medium polarity.
-
Ethyl acetate (EtOAc) which will likely contain a mixture of glycosides and other moderately polar compounds.
-
n-butanol (n-BuOH), which is expected to be enriched with more polar glycosides, including this compound.[7]
-
-
Fraction Collection: Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective partitioned extracts. The n-butanol fraction is the primary candidate for further purification.
Stage 2: Initial Chromatographic Purification
This stage aims to separate the complex mixture in the n-butanol fraction into simpler fractions using column chromatography. A combination of different stationary phases can be employed for optimal separation.
Protocol 3.2.1: Silica Gel Column Chromatography
Silica gel chromatography separates compounds based on their polarity.
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of dichloromethane (DCM) and methanol (MeOH).[8]
-
Start with 100% DCM.
-
Gradually increase the percentage of MeOH (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 DCM:MeOH, and finally 100% MeOH).
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Protocol 3.2.2: Sephadex LH-20 Column Chromatography
Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective in separating polyphenolic compounds.
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (typically 100% methanol) for several hours and then pack it into a column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% methanol.
-
Fraction Collection: Collect fractions and monitor by TLC or analytical HPLC to identify those containing this compound.
Caption: Initial chromatographic purification workflow.
Stage 3: High-Purity Purification by Preparative HPLC
The final purification step utilizes preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve a high degree of purity. A reversed-phase C18 column is typically used for separating polar compounds like glycosides.
Protocol 3.3.1: Reversed-Phase Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from the previous chromatographic steps in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (v/v).[9][10]
-
Gradient Program:
-
0-5 min: 10% ACN
-
5-35 min: 10% to 50% ACN
-
35-40 min: 50% to 100% ACN
-
40-45 min: 100% ACN (column wash)
-
45-50 min: 10% ACN (re-equilibration)
-
-
Flow Rate: 5-10 mL/min (will vary depending on column dimensions).
-
Detection: UV detector at 280 nm.[11]
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the organic solvent from the collected fraction using a rotary evaporator, and then lyophilize the aqueous solution to obtain the pure compound as a powder.
Table of Preparative HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Reversed-Phase C18 | Good retention and separation of polar glycosides. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress ionization of phenolic hydroxyls, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the compound. |
| Gradient Elution | 10% to 50% Acetonitrile over 30 min | Allows for the separation of compounds with a range of polarities. |
| Detection Wavelength | 280 nm | Aromatic rings in the diarylheptanoid structure absorb at this wavelength. |
Quality Control and Structural Confirmation
The identity and purity of the final product must be confirmed using analytical techniques.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the isolated this compound. A sharp, symmetrical peak should be observed, and the purity is typically calculated based on the peak area percentage.
-
Structural Elucidation: The structure of the purified compound should be confirmed by spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure of the molecule, including the positions of protons and carbons, and the stereochemistry of the glycosidic bond.[12][13]
-
Conclusion
The successful purification of this compound from its natural sources is achievable through a systematic and multi-step approach. The combination of solvent partitioning, normal-phase column chromatography, and reversed-phase preparative HPLC provides a robust workflow to obtain this diarylheptanoid glycoside in high purity, suitable for further biological and pharmacological investigations. The specific chromatographic conditions provided in this guide serve as a strong starting point for method development and can be optimized based on the specific plant material and available instrumentation.
References
-
Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. PMC - NIH. Available at: [Link]
-
Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current. SciSpace. Available at: [Link]
-
Chromatograms of HSCCC obtained from the diarylheptanoid-rich fractions... ResearchGate. Available at: [Link]
-
Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash‐chromatography. ResearchGate. Available at: [Link]
-
Bioactive constituents and medicinal importance of genus Alnus. Pharmacognosy Reviews. Available at: [Link]
-
Minor diarylheptanoid glycosides of Alnus rubra bark. PubMed. Available at: [Link]
-
The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. PMC - NIH. Available at: [Link]
-
Supporting Information for Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in M. MPG.PuRe. Available at: [Link]
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Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. PubMed. Available at: [Link]
-
Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from Curcuma phaeocaulis. Arabian Journal of Chemistry. Available at: [Link]
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New Diarylheptanoids from Alnus japonica and Their Antioxidative Activity. ResearchGate. Available at: [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? Available at: [Link]
-
NMR spectral data for compounds 1 -4 and reference compounds. ResearchGate. Available at: [Link]
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Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterizatio. Available at: [Link]
-
Diarylheptanoids from Alnus incana. Cherry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]
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New diarylheptanoid from the barks of Alnus japonica Steudel. ResearchGate. Available at: [Link]
-
Characterization of diarylheptanoids. CORE. Available at: [Link]
-
Antifibrotic activity of diarylheptanoids from Betula platyphylla toward HSC-T6 cells. Available at: [Link]
-
Bioactive constituents and medicinal importance of genus Alnus. PMC - NIH. Available at: [Link]
-
Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances. PMC - PubMed Central. Available at: [Link]
-
Extraction and Identification of Effective Compounds from Natural Plants. MDPI. Available at: [Link]
-
Hirsutanonol. PubChem - NIH. Available at: [Link]
-
Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]
-
Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]
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Application Note: Hirsutanonol 5-O-glucoside as a Chemotaxonomic Marker for the Genus Alnus
Abstract: The accurate identification of plant species is a cornerstone of botany, ethnopharmacology, and the development of natural products. Within the genus Alnus (Betulaceae), morphological similarities between closely related species, such as Alnus glutinosa and Alnus incana, and their natural hybridization present significant identification challenges.[1] This application note details the use of Hirsutanonol 5-O-glucoside, a prominent diarylheptanoid glycoside, as a robust chemotaxonomic marker. We provide a comprehensive, field-proven framework, including validated protocols for sample preparation, extraction, and quantification via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a reliable system for species delineation, quality control of raw materials, and the targeted sourcing of bioactive compounds.
Introduction: The Case for Chemical Fingerprinting in Alnus
Classical taxonomy, based on morphological traits, has been the traditional method for plant classification. However, phenotypic plasticity and hybridization can render this approach ambiguous, particularly in taxonomically complex genera like Alnus.[1][2] Modern botanical science increasingly integrates molecular (DNA-based) and chemical (metabolomic) data to achieve more definitive classifications.[3][4] Chemotaxonomy, the classification of plants based on their secondary metabolite profiles, offers a powerful bridge between a plant's genotype and its phenotype.[4]
The genus Alnus is characterized by a rich and diverse profile of diarylheptanoids—a class of C6-C7-C6 phenolic compounds.[5][6] These molecules are not uniformly distributed across the genus; instead, their presence and relative abundance form a chemical signature that can be specific to a species. This compound (Figure 1), alongside its aglycone Hirsutanonol and other related diarylheptanoids like oregonin and platyphylloside, has emerged as a key analyte in these signatures.[7][8][9] Quantitative analysis of these markers allows for the clear differentiation between species and the identification of their hybrids, an application of critical importance for ecological studies and for the pharmaceutical industry, given the notable antioxidant, anti-inflammatory, and hepatoprotective activities reported for these compounds.[5][9][10]
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[7]
-
Molecular Formula: C25H32O11[7]
-
Molecular Weight: 508.5 g/mol [7]
Scientific Rationale: The Logic of Diarylheptanoid Markers
The utility of this compound and its congeners as chemotaxonomic markers is rooted in plant biochemistry. The biosynthesis of these secondary metabolites is under strict genetic control, and subtle variations in the enzymatic pathways between species lead to measurably different chemical profiles. For example, studies have shown that the relative concentrations of this compound and oregonin can effectively distinguish between A. glutinosa and A. incana.[9][11] This differential accumulation provides a stable and reproducible basis for classification when analytical protocols are properly standardized.
This application note provides the necessary standardized protocols to leverage these biochemical differences for accurate taxonomic identification.
Caption: Logical workflow from genotype to definitive chemotaxonomic identification.
Experimental Protocols
The following protocols are designed as a self-validating system. Adherence to these steps, particularly regarding sample consistency, standard preparation, and system suitability, is critical for generating reproducible and trustworthy data.
PART 1: Sample Collection and Preparation
The goal of this stage is to minimize biological and environmental variability, ensuring that observed chemical differences are primarily due to taxonomic status.
-
Sample Collection:
-
Rationale: Metabolite concentrations can vary with the age of the tree, the season, and environmental conditions. Standardization is key.[9]
-
Protocol: Collect bark samples from multiple individuals of a target species within a defined geographical area. Samples should be taken from trees of a similar age or diameter class and during the same season (e.g., dormant season).
-
-
Sample Handling:
-
Rationale: Rapid inactivation of endogenous enzymes prevents the degradation of analytes post-collection.
-
Protocol: Place collected bark samples immediately on dry ice or in a cooler. Transport to the laboratory and store at -80°C until processing.
-
-
Drying and Homogenization:
-
Rationale: A dry, homogenous powder ensures consistent extraction efficiency and is necessary for accurate weighing.
-
Protocol: Lyophilize (freeze-dry) the frozen bark samples to a constant weight. Grind the dried bark into a fine, uniform powder (e.g., using a laboratory mill with a 40-mesh screen). Store the powder in a desiccator at room temperature.
-
PART 2: Extraction of Diarylheptanoids
This protocol uses an accelerated solvent extraction method optimized for phenolic glycosides.
-
Materials:
-
Homogenized bark powder
-
80% Ethanol (v/v), HPLC grade
-
Analytical balance
-
15 mL conical tubes
-
Ultrasonic bath
-
Centrifuge (capable of 4000 x g)
-
0.22 µm PTFE syringe filters
-
-
Extraction Procedure:
-
Rationale: Ultrasonic-assisted extraction enhances solvent penetration into the plant matrix, increasing efficiency and reducing extraction time compared to simple maceration.[9] 80% ethanol is an effective solvent for moderately polar diarylheptanoid glycosides.[9]
-
Protocol:
-
Accurately weigh approximately 500 mg of dried bark powder into a 15 mL conical tube.
-
Add 10 mL of 80% ethanol.
-
Vortex vigorously for 30 seconds to ensure the powder is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant (the extract).
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
For rigorous quantitative analysis, the pellet can be re-extracted with a further 10 mL of 80% ethanol and the supernatants combined.
-
-
Caption: Workflow for the extraction of diarylheptanoids from Alnus bark.
PART 3: UHPLC-MS/MS Analytical Protocol
This method utilizes a robust reversed-phase UHPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection.
-
Instrumentation and Materials:
-
UHPLC System: Equipped with a binary pump, autosampler, and column oven (e.g., Thermo Scientific™ UltiMate™ 3000)[12].
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole instrument).
-
Analytical Column: C18 reversed-phase column with a particle size ≤ 2 µm (e.g., 100 x 2.1 mm, 1.8 µm).
-
Reagents: this compound certified reference standard (>95%), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
-
Standard Preparation:
-
Rationale: An accurate calibration curve is the foundation of quantitative analysis. A stock solution is prepared and serially diluted to create calibrants that bracket the expected sample concentrations.
-
Protocol:
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards (1-200 µg/mL): Perform serial dilutions of the primary stock solution using 50:50 water:acetonitrile to create a series of at least six calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
-
-
-
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency for phenolic compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak symmetry. |
| Injection Vol. | 2 µL | Small injection volume prevents column overloading and peak distortion. |
| Ionization Mode | ESI Negative | Phenolic hydroxyl groups readily deprotonate, making negative mode highly sensitive.[9] |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.[9] |
Table 2: Exemplary MRM Transitions for Key Alnus Diarylheptanoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 507.2 [M-H]⁻ | 345.1 [M-H-Glc]⁻ | 15 |
| Oregonin | 479.2 [M-H]⁻ | 347.1 [M-H-Xyl]⁻ | 15 |
| Hirsutanonol | 345.1 [M-H]⁻ | 137.0 (Dihydroxy-phenyl fragment) | 20 |
| Platyphylloside | 509.2 [M-H]⁻ | 347.1 [M-H-Glc]⁻ | 15 |
Note: Product ions and collision energies must be optimized on the specific instrument being used.
-
Method Validation (Trustworthiness Pillar):
-
The analytical method must be validated to ensure it is fit for purpose, following ICH Q2(R1) guidelines.[13]
-
Specificity: Analyze a blank solvent and an extract from a known non-Alnus species to ensure no interfering peaks are present at the retention time of the analytes.
-
Linearity: Inject the calibration standards and plot the peak area against concentration. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to confirm the accuracy (proximity to the true value) and precision (reproducibility) are within acceptable limits (e.g., ±15%).
-
Data Analysis and Interpretation
The ultimate goal is to generate a quantitative chemical fingerprint for each sample.
-
Quantification: The concentration of this compound and other markers in the sample extracts is calculated from the standard curve using the instrument's software.
-
Data Presentation: Results should be expressed in a consistent manner, such as mg of analyte per g of dry weight of bark (mg/g DW).
-
Chemotaxonomic Interpretation: While a single marker is useful, the power of chemotaxonomy lies in pattern recognition. By quantifying a suite of diarylheptanoids, a more robust classification can be made.
Table 3: Hypothetical Diarylheptanoid Profiles in Alnus Species (Illustrative)
| Compound | A. glutinosa (mg/g DW) | A. incana (mg/g DW) | Hybrid (mg/g DW) |
| This compound | 1.5 - 3.0 | 5.0 - 8.0 | 3.5 - 5.5 |
| Oregonin | 6.0 - 10.0 | 1.0 - 2.5 | 4.0 - 6.0 |
| Hirsutanonol | 0.5 - 1.0 | 0.8 - 1.5 | 0.6 - 1.2 |
This data is illustrative. Actual values must be determined experimentally and will vary based on provenance.
For advanced classification, the quantitative data for all markers can be subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA), to visualize the clustering of different species and identify hybrids based on their overall chemical profile.[9]
Application in Drug Discovery
Beyond taxonomy, this application provides a direct pathway for drug development programs. By establishing a reliable method to screen Alnus species, researchers can:
-
Identify High-Yielding Sources: Efficiently screen different species or provenances to find those with the highest concentrations of a desired bioactive compound like this compound.[9]
-
Ensure Raw Material Consistency: Use the established chemical fingerprint as a quality control metric to ensure the identity and consistency of plant material used for extraction and isolation of lead compounds.
-
Discover Novel Bioactives: The same analytical workflow can be used in a non-targeted fashion to discover new or unusual diarylheptanoids that may possess unique pharmacological activities.
Conclusion
This compound serves as an exemplary chemotaxonomic marker for resolving taxonomic ambiguities within the genus Alnus. The validated UHPLC-MS/MS protocol described herein provides a robust, sensitive, and selective method for its quantification. By adopting a holistic approach that includes standardized sample collection, validated analytics, and multi-analyte pattern recognition, researchers can achieve a high degree of confidence in species identification. This chemical-centric approach not only strengthens botanical and ecological research but also provides an essential quality control and sourcing tool for the natural product drug discovery pipeline.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Grillo, G., et al. (2023). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. MDPI. [Link]
-
Wang, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. [Link]
-
Lee, S. J., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. [Link]
-
An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Natural Product Communications. [Link]
-
Ren, X., et al. (2016). The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. Molecules. [Link]
-
PubChem. Hirsutanonol. National Center for Biotechnology Information. [Link]
-
Navarro, A., et al. (2023). Identification of Alnus incana (L.) Moenx. × Alnus glutinosa (L.) Gaertn. Hybrids Using Metabolic Compounds as Chemotaxonomic Markers. MDPI. [Link]
-
Al-Snafi, A. E., et al. (2024). Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations. Preprints.org. [Link]
-
ResearchGate. (2023). Identification of Alnus incana (L.) Moenx. × Alnus glutinosa (L.) Gaertn. Hybrids Using Metabolic Compounds as Chemotaxonomic Markers. ResearchGate. [Link]
-
Pulkkinen, E., et al. (2022). Chemotaxonomic Markers for the Leaf Buds of Common Finnish Trees and Shrubs: A Rapid UHPLC MS Fingerprinting Tool for Species Identification. MDPI. [Link]
-
Xu, S., et al. (2016). Chemotaxonomic Classification Applied to the Identification of Two Closely-Related Citrus TCMs Using UPLC-Q-TOF-MS-Based Metabolomics. Molecules. [Link]
-
Sati, N., et al. (2011). Bioactive constituents and medicinal importance of genus Alnus. Pharmacognosy Reviews. [Link]
-
Krishnaswamy, N.R. (1993). Flavonoids as chemotaxonomic markers - A review. Rheedea. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hirsutanonol 5-O-glucoside Extraction
Welcome to the technical support center for the optimization of Hirsutanonol 5-O-glucoside extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the isolation of this bioactive diarylheptanoid glycoside from its natural sources, primarily species of the Alnus genus.
Introduction to this compound
This compound is a diarylheptanoid glycoside that has been isolated from various Alnus species, including Alnus hirsuta and Alnus nepalensis.[1][] Diarylheptanoids from Alnus species are a subject of significant scientific interest due to their diverse pharmacological activities.[3][4] This guide will provide a comprehensive, question-and-answer-based approach to optimizing the extraction and purification of this compound, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
This compound is predominantly found in plants of the Alnus (Alder) genus. The most cited sources for its isolation are the stem bark and leaves of Alnus hirsuta and Alnus nepalensis.[1][][5] Researchers should prioritize these species and plant parts for maximizing the initial concentration of the target compound.
Q2: What are the key chemical properties of this compound to consider during extraction?
Understanding the chemical properties of this compound is crucial for selecting appropriate extraction and purification methods.
| Property | Value | Significance for Extraction & Purification |
| Molecular Formula | C25H32O11 | Indicates a relatively large and polar molecule. |
| Molecular Weight | 508.5 g/mol | Useful for mass spectrometry analysis and calculating molar concentrations.[1] |
| Structure | Diarylheptanoid glycoside | The glycosidic linkage suggests susceptibility to hydrolysis under strong acidic conditions or enzymatic action. The phenolic hydroxyl groups can be sensitive to oxidation. |
| Solubility | Glycosides are generally more soluble in polar solvents. | This property guides the choice of extraction solvents (e.g., methanol, ethanol, water) and the mobile phase in chromatography. |
Q3: Which extraction method is most effective for obtaining this compound?
The choice of extraction method depends on laboratory scale, available equipment, and desired efficiency. Here is a comparison of common techniques:
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yield compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yield. | Can expose the compound to prolonged heat, potentially causing degradation of thermolabile glycosides.[6] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Faster extraction, reduced solvent consumption, can be performed at lower temperatures.[7] | Requires specialized equipment. Excessive power can lead to degradation.[7] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very rapid, highly efficient, reduced solvent usage. | Requires a microwave extractor. Potential for localized overheating if not controlled properly. |
For optimal yield and to minimize degradation, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally recommended for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
Problem: The final yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Inappropriate Solvent Selection:
-
Cause: The solvent polarity may not be optimal for solubilizing the glycoside.
-
Solution: this compound, being a glycoside, is polar. Use polar solvents like methanol, ethanol, or hydroalcoholic mixtures (e.g., 70-80% ethanol or methanol in water). Purely non-polar solvents like hexane will be ineffective.
-
-
Insufficient Extraction Time or Temperature:
-
Cause: The extraction period may be too short, or the temperature too low to allow for complete diffusion of the compound from the plant matrix.
-
Solution: For maceration, increase the extraction time (e.g., 24-72 hours) with periodic agitation. For UAE and MAE, optimize the extraction time and temperature according to the manufacturer's guidelines and literature precedents for similar compounds. Be cautious with temperature to avoid degradation.
-
-
Improper Plant Material Preparation:
-
Cause: The plant material may not be ground to a fine enough powder, limiting solvent penetration.
-
Solution: Ensure the dried plant material (stem bark or leaves) is ground into a fine, homogenous powder to maximize the surface area for solvent contact.
-
-
Degradation of this compound:
-
Cause: Glycosides can be susceptible to hydrolysis (cleavage of the sugar moiety) or oxidation, especially at high temperatures or in the presence of acids or enzymes.
-
Solution: Avoid high temperatures for prolonged periods. If using heat, ensure it is carefully controlled. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Deactivating enzymes in the plant material by a quick blanching step before extraction can also be beneficial.
-
Impure Final Product
Problem: The isolated this compound is contaminated with other compounds.
Possible Causes & Solutions:
-
Co-extraction of Similar Compounds:
-
Cause: Alnus species contain a wide variety of other phytochemicals, including other diarylheptanoids, flavonoids, terpenoids, and tannins, which may be co-extracted.[4]
-
Solution: Implement a multi-step purification strategy. After initial extraction, perform liquid-liquid partitioning. A typical sequence involves partitioning the aqueous extract with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds), followed by ethyl acetate (which is likely to contain this compound and other moderately polar compounds).
-
-
Ineffective Chromatographic Separation:
-
Cause: The chosen chromatographic conditions (stationary phase, mobile phase) may not be adequate to resolve this compound from its impurities.
-
Solution:
-
Column Chromatography: Use silica gel for initial fractionation. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol is often effective.
-
Preparative HPLC: For high-purity isolation, reversed-phase preparative HPLC (e.g., with a C18 column) is recommended. Use a gradient of a polar solvent system, such as water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.
-
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Air-dry the stem bark of Alnus hirsuta.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered bark into a flask.
-
Add 200 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature of 40-50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with fresh solvent.
-
Combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 100 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition successively with 3 x 100 mL of n-hexane to remove non-polar impurities. Discard the hexane fractions.
-
Partition the remaining aqueous layer with 3 x 100 mL of ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the enriched fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in chloroform.
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a suitable staining reagent.
-
Combine the fractions containing this compound.
-
-
Final Purification by Preparative HPLC (Optional):
-
For obtaining a highly pure compound, subject the combined fractions from column chromatography to preparative reversed-phase HPLC on a C18 column.
-
Use a mobile phase gradient of water (with 0.1% formic acid) and methanol.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Visualization of Workflows
Sources
- 1. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirsutal 5-O-glucoside CAS#: 93915-36-7 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hirsutanonol 5-O-β-D-glucopyranoside
Welcome to the technical support resource for Hirsutanonol 5-O-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this diarylheptanoid glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Hirsutanonol 5-O-glucoside?
For long-term storage, this compound powder should be kept at -20°C, where it is reported to be stable for up to three years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C and are expected to be stable for up to one year.[1] For daily use, it is advisable to prepare fresh dilutions from the frozen stock solution.
Q2: How stable is this compound in aqueous solutions at different pH values?
The stability of this compound is highly dependent on the pH of the aqueous medium. A study by Felegyi-Tóth et al. (2022) investigated its stability at biorelevant pH values.[2]
-
Acidic pH (1.2): The compound shows significant degradation. This is likely due to acid-catalyzed hydrolysis of the glycosidic bond, cleaving the glucose moiety from the hirsutanonol aglycone.
-
Neutral to Slightly Acidic pH (6.8): Moderate degradation is observed.
-
Physiological pH (7.4): The compound exhibits the highest stability among the tested pH values, though some degradation may still occur over extended periods.
The catechol moieties in the structure of this compound are susceptible to oxidation, which is often accelerated at neutral to alkaline pH.[3][4] The glycosidic linkage provides some protection to the hydroxyl group at position 5, but the overall stability is a balance between hydrolysis of the glycosidic bond and oxidation of the aglycone.
Quantitative Stability Data in Aqueous Buffers at 37°C
| pH | Incubation Time (hours) | Remaining Compound (%) | Reference |
| 1.2 | 4 | Significant Degradation | Felegyi-Tóth et al., 2022[2] |
| 6.8 | 4 | Moderate Degradation | Felegyi-Tóth et al., 2022[2] |
| 7.4 | 4 | Minor Degradation | Felegyi-Tóth et al., 2022[2] |
Q3: What are the expected degradation products of this compound?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the O-glycosidic bond, resulting in the formation of Hirsutanonol (the aglycone) and a glucose molecule. Further degradation of the hirsutanonol aglycone can occur, particularly through oxidation of the catechol rings.
Caption: Proposed primary degradation pathway of this compound.
Q4: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]
-
For cell-based assays: It is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock can then be diluted in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
-
For analytical purposes: A stock solution in HPLC-grade methanol is suitable for creating calibration standards.
Always use high-purity solvents and store stock solutions in airtight containers, protected from light, at -80°C.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation in aqueous media.
-
Explanation: As discussed in the FAQ, this compound has limited stability in aqueous solutions, especially at acidic pH. If your cell culture medium is acidic or if the compound is incubated for long periods, significant degradation can occur, leading to lower effective concentrations and variability.
-
Solution: Prepare fresh dilutions of the compound in your assay medium immediately before each experiment. Minimize the pre-incubation time of the compound in the medium. Consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions.
-
-
Possible Cause 2: Non-specific binding.
-
Explanation: Phenolic compounds can sometimes adsorb to plasticware, leading to a decrease in the actual concentration in the assay.
-
Solution: Use low-protein-binding plates and pipette tips where possible. Include appropriate controls to account for any potential loss of compound.
-
Issue 2: Appearance of unknown peaks in HPLC/UPLC analysis.
-
Possible Cause 1: On-column or in-sampler degradation.
-
Explanation: If the mobile phase is acidic and the autosampler is not refrigerated, degradation can occur during the analytical run.
-
Solution: Ensure the autosampler is temperature-controlled (e.g., 4°C). Use a mobile phase with a pH that balances good chromatography with compound stability. A mobile phase containing a small amount of formic acid is generally suitable for the analysis of diarylheptanoids.[2]
-
-
Possible Cause 2: Photodegradation.
-
Explanation: Many phenolic compounds are sensitive to light. Exposure of stock solutions or samples in the autosampler to ambient light can lead to the formation of degradation products.
-
Solution: Store stock solutions and samples in amber vials or protect them from light. Use a UV-protective cover on your autosampler if available.
-
Experimental Protocols
Protocol 1: UHPLC-DAD Method for Quantification and Stability Assessment
This method is adapted from Felegyi-Tóth et al. (2022) and is suitable for determining the concentration of this compound in stability studies.[2]
Instrumentation and Conditions:
-
System: UHPLC with a Diode Array Detector (DAD)
-
Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 25°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 100% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute the samples from your stability study with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples onto the UHPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Caption: Workflow for UH.PLC-DAD stability analysis.
Protocol 2: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[5][6]
Objective: To generate potential degradation products and assess the specificity of the analytical method.
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water 1:1).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30, 60, 120 minutes). Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for various time points, protected from light.
-
Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 80°C) for several days. Also, incubate a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as the UHPLC-DAD method described above, alongside a control (unstressed) sample.
-
Evaluation:
-
Assess the percentage of degradation.
-
Check for the appearance of new peaks.
-
Perform peak purity analysis of the main peak to ensure it is not co-eluting with any degradation products.
-
Caption: Forced degradation study workflow.
References
-
Felegyi-Tóth, C. A., et al. (2022). Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima. Molecules, 27(12), 3749. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services Technical Bulletin, 31. [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation: What, Why, and How. BioPharm International, 24(10). [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ajpsonline.com [ajpsonline.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Matrix Effects in the Analysis of Hirsutanonol 5-O-glucoside
Welcome to the technical support guide for the bioanalysis of Hirsutanonol 5-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during quantitative analysis. As a diarylheptanoid glycoside, this compound presents unique analytical hurdles, particularly when measured in complex biological matrices like plasma, urine, or tissue homogenates.[1][] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, mitigate, and control matrix effects, ensuring the accuracy and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the LC-MS/MS analysis of this compound.
Q1: My signal intensity for this compound is low and inconsistent across different plasma samples. What is the likely cause?
A1: Low and variable signal intensity is a classic symptom of matrix effects, specifically ion suppression.[3][4] Co-eluting endogenous components from the plasma matrix, such as phospholipids or salts, can interfere with the ionization of your target analyte in the mass spectrometer's source.[3][4] This interference reduces the number of analyte ions that reach the detector, leading to a suppressed signal. The variability arises because the concentration of these interfering substances can differ from one individual plasma sample to another.
Q2: I'm observing significant peak tailing and shifting retention times for my analyte. Is this also a matrix effect?
A2: While chromatographic issues can be multifactorial, these symptoms are often exacerbated by matrix components. High concentrations of matrix components can overload the analytical column, leading to poor peak shape and retention time instability. Furthermore, endogenous materials can accumulate on the column over successive injections, degrading its performance and causing these issues to worsen over the course of an analytical run.[3]
Q3: What is the most effective first step to combat suspected matrix effects?
A3: The most impactful initial step is to improve your sample preparation procedure. A simple protein precipitation is often insufficient for removing the complex interferences in plasma.[5][6] Implementing a more rigorous sample cleanup technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), will selectively remove a larger portion of the interfering matrix components before the sample is ever introduced to the LC-MS system.[5][7]
Q4: How can I definitively prove that matrix effects are impacting my assay?
A4: A post-extraction spike experiment is the standard method for quantifying matrix effects.[8] This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte after extraction to the response of the analyte in a clean solvent at the same concentration. A lower response in the matrix sample indicates ion suppression, while a higher response indicates ion enhancement.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A5: For achieving the highest level of accuracy and precision in a validated bioanalytical method, a SIL-IS is strongly recommended.[9][10] A SIL-IS, such as ¹³C- or D-labeled this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[11] By using the response ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more reliable quantification.[9][11]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex problems related to matrix effects.
Guide 2.1: Diagnosing and Quantifying Matrix Effects
The first principle of troubleshooting is to confirm and quantify the problem. This workflow guides you through the process of systematically evaluating the impact of your biological matrix.
Protocol 2.1.1: Post-Extraction Spike Experiment
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of this compound in your final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Take six different sources of blank biological matrix (e.g., six different lots of human plasma). Process them using your current sample preparation method (e.g., protein precipitation). After the final evaporation step, reconstitute the dried extract with the standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with this compound before starting the sample preparation procedure. The spiking concentration should be the same as in Set A. Process these samples.
-
-
LC-MS/MS Analysis: Inject all samples from Sets A, B, and C and record the peak area responses for the analyte.
-
Calculations:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
Process Efficiency (PE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] x 100
-
Data Interpretation:
| Metric | Ideal Value | Indication of a Problem |
| Matrix Factor (MF) | 1.0 (0.85-1.15) | < 0.85 suggests ion suppression; > 1.15 suggests ion enhancement.[12] |
| Recovery (RE) | > 85% | Low recovery indicates inefficient extraction of the analyte from the matrix. |
| Process Efficiency (PE) | Consistent & High | Low and variable PE points to a combination of poor recovery and matrix effects. |
Guide 2.2: Mitigating Matrix Effects Through Advanced Sample Preparation
If significant matrix effects are confirmed, the next logical step is to improve the cleanup of your sample. Phospholipids are a major cause of ion suppression in plasma samples.[13][14]
Protocol 2.2.1: Phospholipid Removal using HybridSPE®
This protocol provides a robust method for specifically targeting and removing phospholipids, a common source of interference.[14][15]
-
Sample Pre-treatment: To 100 µL of plasma sample, add 300 µL of 1% formic acid in acetonitrile. This step precipitates proteins.
-
Vortex & Centrifuge: Vortex the sample for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
HybridSPE® Cleanup:
-
Place a HybridSPE® cartridge or well plate on a vacuum manifold.
-
Transfer the supernatant from the previous step directly onto the HybridSPE® sorbent.
-
Apply a brief pulse of vacuum (e.g., -10 inHg for <10 seconds) to pull the sample through the sorbent bed. The zirconia-coated silica selectively binds phospholipids via a Lewis acid-base interaction.
-
-
Eluate Collection: Collect the flow-through, which now contains your analyte of interest but is depleted of phospholipids.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in your mobile phase for LC-MS/MS analysis.
Guide 2.3: Chromatographic and Mass Spectrometric Optimization
Fine-tuning your instrument parameters can further separate your analyte from interfering matrix components.
Chromatographic Strategies:
-
Increase Resolution: Employing UPLC or UHPLC systems with sub-2 µm particle columns can significantly increase peak resolution, separating the analyte from co-eluting matrix components.
-
Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention of this compound relative to interfering compounds.[6] Experiment with different additives; for instance, ammonium fluoride has been shown to improve sensitivity in negative ESI mode for some compounds.[16]
-
Gradient Optimization: Lengthening the gradient time can improve the separation between the analyte and closely eluting matrix components.
Mass Spectrometry Strategies:
-
Source Parameter Optimization: Systematically optimize ESI source parameters (e.g., gas flows, temperatures, capillary voltage) by infusing a standard solution of the analyte. Do this both in neat solvent and in a post-extraction spiked matrix to find conditions that maximize analyte signal while minimizing matrix effects.
-
Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish the analyte from isobaric interferences based on small mass differences, providing an additional layer of selectivity.
Section 3: Method Validation in the Presence of Matrix Effects
All bioanalytical methods must be validated according to regulatory guidelines, such as those from the FDA.[17][18][19] Matrix effects are a key parameter that must be assessed.
Key Validation Parameters Impacted by Matrix:
-
Selectivity: Assessed by analyzing at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.[18]
-
Matrix Effect: Quantified as described in Guide 2.1. The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots should be ≤15%.
-
Accuracy and Precision: Evaluated at multiple concentration levels (L L O Q, LQC, MQC, HQC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[17]
This technical guide provides a framework for systematically addressing matrix effects in the analysis of this compound. By understanding the cause, quantifying the effect, and implementing targeted mitigation strategies, you can develop a robust and reliable bioanalytical method suitable for drug development and research applications.
References
-
Anonymous. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Lab Tech. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
- Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America.
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]
-
Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
- Anonymous. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Quinete, N., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Molecules, 25(24), 5969. [Link]
- Xu, R., et al. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America.
- BenchChem. (2025).
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of The American Society for Mass Spectrometry, 18(3), 451-467.
- Anonymous. (2025, December 26).
-
Ciappellano, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3267. [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
Hewitt, S. A., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), e202300028. [Link]
- Anonymous. (2001). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
-
Dr. Ehrenstorfer. (2018, March 23). Selection and use of isotopic internal standards. YouTube. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Current Organic Chemistry, 8(13), 1201-1227. [Link]
- Kim, H. J., & Lee, S. J. (2016). Influence of hydrophilic additives on the signal intensity in electrospray ionization of flavonoid glycosides. Journal of the American Society for Mass Spectrometry, 27(3), 524-531.
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1853-1861. [Link]
- Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
-
Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples. YouTube. [Link]
-
Gilar, M., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743. [Link]
- Salehi, B., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 29(2), 365.
- Cuyckens, F., & Claeys, M. (2004). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Journal of Mass Spectrometry, 39(1), 1-15.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Schmidt, J., et al. (2010). Identification of complex, naturally occurring flavonoid glycosides in kale (Brassica oleracea var. sabellica) by high-performance liquid chromatography diode-array detection/electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2839-2854. [Link]
-
Le, T. H., et al. (2019). Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn. Pharmacognosy Journal, 11(6). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
Technical Support Center: Refinement of Purification Protocols for Diarylheptanoid Glycosides
Welcome to the technical support center for the purification of diarylheptanoid glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the extraction and isolation of these valuable natural products. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of diarylheptanoid glycosides.
Q1: My initial crude extract has a very low yield of the target diarylheptanoid glycoside. What are the likely causes and how can I improve it?
A1: Low yield from the initial extraction is a frequent challenge. Several factors could be at play:
-
Inefficient Extraction Solvent: Diarylheptanoid glycosides have a wide range of polarities. The choice of solvent is critical. While methanol and ethanol are commonly used for their ability to extract a broad spectrum of compounds, the efficiency can be improved by adjusting the solvent polarity. For instance, a 50% ethanol extract was successfully used to isolate new diarylheptanoid glycosides from Zingiber officinale peel[1].
-
Incomplete Cell Lysis: The plant material must be finely powdered to maximize the surface area for solvent penetration. Inadequate grinding will result in poor extraction efficiency.
-
Degradation During Extraction: Diarylheptanoids can be sensitive to heat and pH. Prolonged extraction at high temperatures or using harsh acidic or basic conditions can lead to degradation of the target compounds. Consider using milder extraction techniques like maceration at room temperature or ultrasound-assisted extraction to minimize degradation.
-
Improper Storage of Plant Material: The concentration of secondary metabolites can decrease in improperly stored plant material. Ensure the plant material is dried thoroughly and stored in a cool, dark, and dry place.
Q2: My HPLC chromatogram shows significant peak tailing for my purified diarylheptanoid glycoside. What causes this and how can I fix it?
A2: Peak tailing is a common issue when analyzing phenolic compounds like diarylheptanoid glycosides and can compromise resolution and quantification[2]. The primary causes are secondary interactions between your compound and the stationary phase.
-
Interaction with Residual Silanols: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. The phenolic hydroxyl groups and the glycosidic moieties of your diarylheptanoid can interact with these silanols via hydrogen bonding, leading to peak tailing[2][3].
-
Solution: Use an end-capped C18 column where the residual silanols are derivatized. Alternatively, adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can block these interactions. Operating the mobile phase at a lower pH (e.g., with 0.1% formic or acetic acid) can also suppress the ionization of silanol groups, reducing these secondary interactions[3][4].
-
-
Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of your diarylheptanoid glycoside, both ionized and non-ionized forms will exist, causing peak distortion[2].
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For acidic phenols, a lower pH (around 2.5-3.5) ensures they are in a single, non-ionized form.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks[2].
-
Solution: Reduce the injection volume or dilute your sample.
-
Q3: How do I effectively remove chlorophyll and other pigments from my initial plant extract?
A3: Pigments like chlorophyll can interfere with chromatographic purification and analysis. Several strategies can be employed for their removal:
-
Pre-extraction with Non-polar Solvents: Before extracting your diarylheptanoid glycosides with a polar solvent, wash the dried plant material with a non-polar solvent like petroleum ether or acetone. This will remove chlorophyll and other lipophilic pigments[5].
-
Liquid-Liquid Partitioning: After the initial extraction, you can perform a liquid-liquid partitioning. For example, if your crude extract is in a hydroalcoholic solution, you can partition it against a non-polar solvent like hexane to remove pigments.
-
Adsorbent Treatment:
-
Activated Charcoal: Adding a small amount of activated charcoal to your extract can adsorb pigments. However, be cautious as it can also adsorb your target compounds. Perform a small-scale trial first to determine the optimal amount of charcoal and contact time.
-
Solid Phase Extraction (SPE): Using SPE cartridges with specific sorbents like graphitized carbon black (GCB) can effectively remove pigments[5].
-
II. Troubleshooting Guide
This section provides a more in-depth guide to tackling complex purification challenges.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Recovery After Column Chromatography | Irreversible Adsorption to Stationary Phase: The polar nature of diarylheptanoid glycosides can lead to strong, sometimes irreversible, binding to silica gel. | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your initial mobile phase and let it equilibrate. This can help to occupy the most active sites before loading your sample.2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin. For subsequent steps, reversed-phase (C18) or Sephadex LH-20 chromatography are often effective[6]. |
| Compound Degradation on the Column: The acidic nature of silica gel can cause the hydrolysis of the glycosidic bond, especially during long separation times. | 1. Minimize Residence Time: Use a flash chromatography system to speed up the separation.2. Neutralize the Stationary Phase: For sensitive compounds, you can pre-wash the silica gel column with a buffer or a mobile phase containing a small amount of a weak base like pyridine to neutralize the acidic sites. | |
| Co-elution of Structurally Similar Compounds | Insufficient Selectivity of the Chromatographic System: Diarylheptanoid glycosides often occur as complex mixtures of isomers or compounds with minor structural differences, making separation challenging[7]. | 1. Optimize the Mobile Phase: For reversed-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. A shallower gradient can improve the resolution of closely eluting peaks[8].2. Employ Orthogonal Separation Techniques: Combine different chromatographic methods that separate based on different principles. For example, follow a normal-phase silica gel separation with a reversed-phase HPLC or a size-exclusion chromatography step on Sephadex LH-20.3. Consider High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption. It has been successfully used for the separation of various glycosides[9][10]. |
| Sample Precipitation in the HPLC System | Poor Solubility in the Mobile Phase: The sample might be soluble in the injection solvent but not in the initial mobile phase of the gradient. | 1. Match Injection Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a solvent with a slightly weaker elution strength.2. Reduce Sample Concentration: A lower concentration may prevent precipitation upon injection. |
| Broad Peaks in Preparative HPLC | Column Overload: Injecting a large volume or a highly concentrated sample can lead to band broadening. | 1. Optimize Loading: Determine the maximum loading capacity of your column for your specific compound. This can be done by injecting increasing amounts of the sample and monitoring the peak shape.2. Use a Larger Diameter Column: For preparative scale, a wider column will have a higher loading capacity. |
| Sub-optimal Flow Rate: A flow rate that is too high can lead to poor mass transfer and broader peaks. | 1. Determine the Optimal Flow Rate: Perform a van Deemter analysis to find the flow rate that gives the best efficiency (narrowest peaks) for your column and compound. |
III. Experimental Protocols
Here are detailed step-by-step methodologies for key workflows in the purification of diarylheptanoid glycosides.
Protocol 1: General Extraction and Preliminary Purification
-
Preparation of Plant Material:
-
Dry the plant material (e.g., rhizomes, bark) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, for example:
-
n-hexane (to remove non-polar compounds and pigments)
-
Ethyl acetate (often enriches diarylheptanoids)
-
n-butanol (to extract more polar glycosides)
-
-
Concentrate each fraction to dryness.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., a mixture of chloroform and methanol).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Start with a less polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (stepwise or gradient elution).
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and pool the fractions containing the target diarylheptanoid glycosides.
-
Protocol 3: Semi-Preparative HPLC Purification
-
System Preparation:
-
Use a semi-preparative HPLC system with a suitable column (e.g., C18, 10 x 250 mm, 5 µm).
-
Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: acetonitrile).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Method Optimization (Analytical Scale):
-
Develop an optimal separation method on an analytical HPLC system first to determine the best gradient, flow rate, and detection wavelength.
-
-
Purification:
-
Dissolve the partially purified fraction from the previous step in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the semi-preparative column.
-
Run the optimized gradient method.
-
Collect the peaks corresponding to the target compounds using a fraction collector.
-
-
Purity Analysis:
IV. Visualization of Workflows
General Purification Workflow
Caption: A general workflow for the purification of diarylheptanoid glycosides.
V. References
-
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. (2025, May 9). Retrieved from [Link]
-
How can I resolve peak tailing during the analysis of drug in HPLC? - ResearchGate. (2021, September 19). Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]
-
Diarylheptanoid Glycosides of Morella salicifolia Bark - PubMed. (2017, December 19). Retrieved from [Link]
-
How can i remove the pigments from dry plant before the phytochemical extraction? - ResearchGate. (2023, March 16). Retrieved from [Link]
-
Before extraction from leaf material, how can I get rid of pigments like chlorophyll? - ResearchGate. (2014, October 7). Retrieved from [Link]
-
Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Diarylheptanoid glycosides from Zingiber officinale peel and their anti-apoptotic activity - PubMed. (2021, December 22). Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions - MDPI. (n.d.). Retrieved from [Link]
-
Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC - NIH. (2018, November 27). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from Curcuma phaeocaulis - Arabian Journal of Chemistry. (2023, December 16). Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Retrieved from [Link]
-
Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions - NIH. (2025, March 3). Retrieved from [Link]
-
Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - MDPI. (n.d.). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design - SciELO. (n.d.). Retrieved from [Link]
-
Strategic approach for purification of glycosides from the natural sources - ResearchGate. (n.d.). Retrieved from [Link]
-
Method for removing pigments from natural extract - Google Patents. (n.d.). Retrieved from
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved from [Link]
-
Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects - MDPI. (2022, August 23). Retrieved from [Link]
Sources
- 1. Diarylheptanoid glycosides from Zingiber officinale peel and their anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Maximizing Recovery of Hirsutanonol 5-O-glucoside
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low recovery of Hirsutanonol 5-O-glucoside. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success.
Introduction to this compound
This compound is a diarylheptanoid glucoside isolated from plants of the Alnus genus, such as Alnus hirsuta and Alnus nepalensis.[1][] Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their diverse biological activities.[3] this compound, with its glycosidic linkage, presents unique challenges during extraction and purification, often leading to low recovery rates. This guide is structured to address these challenges systematically.
Troubleshooting Guide: Low Recovery of this compound
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Consistently Low Yield After Initial Extraction
Question: My initial crude extract shows very low concentrations of this compound. What are the likely causes and how can I improve my extraction efficiency?
Answer: Low yield from the initial extraction is a common problem and can often be attributed to several factors related to the extraction solvent, temperature, and the integrity of the compound.
Potential Cause 1: Suboptimal Solvent Selection
This compound is a glycoside, making it more polar than its aglycone form. The choice of solvent is critical for efficient extraction.
-
Expert Insight: While methanol and ethanol are commonly used for extracting diarylheptanoids from Alnus species, the addition of water can significantly improve the recovery of glycosides.[4] A hydroalcoholic solvent can better penetrate the plant matrix and solubilize the polar glycoside.
-
Solution:
-
Solvent Optimization: Experiment with different hydroalcoholic mixtures. Start with 70-80% aqueous ethanol or methanol.
-
Polarity Gradient: If you are performing successive extractions, begin with a non-polar solvent like hexane to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate or a methanol/water mixture to isolate the glycosides.
-
Potential Cause 2: Thermal Degradation
Diarylheptanoid glycosides can be sensitive to high temperatures.[5] Prolonged exposure to heat during extraction can lead to the cleavage of the glycosidic bond or other degradation pathways.
-
Expert Insight: Studies on oregonin, a similar diarylheptanoid xyloside, have shown minimal thermal degradation at temperatures between 25°C and 50°C.[5][6] It is reasonable to assume a similar sensitivity for this compound.
-
Solution:
-
Temperature Control: Perform extractions at room temperature or slightly elevated temperatures (e.g., 40-50°C). Avoid high-temperature methods like Soxhlet extraction if you suspect thermal lability.[7][8]
-
Extraction Time: Optimize the extraction time. Prolonged extraction, even at moderate temperatures, can contribute to degradation.
-
Potential Cause 3: Enzymatic Degradation
Endogenous plant enzymes, such as β-glucosidases, can become active upon cell lysis during the extraction process and cleave the glucose moiety from this compound.[9]
-
Expert Insight: The activity of these enzymes is often pH and temperature-dependent. Deactivating them prior to or during extraction is a crucial step.
-
Solution:
-
Enzyme Deactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and then lyophilize (freeze-dry) it. This will minimize enzymatic activity.
-
Solvent with Enzyme Inhibitors: Consider adding enzyme inhibitors to your extraction solvent, such as denaturing agents or adjusting the pH to a range where enzymatic activity is minimal.
-
Potential Cause 4: pH-Dependent Instability
The stability of diarylheptanoids can be influenced by the pH of the extraction medium.[10][11] Extreme pH values can catalyze hydrolysis of the glycosidic bond.
-
Expert Insight: While specific data for this compound is limited, many phenolic compounds are most stable in slightly acidic conditions.
-
Solution:
-
pH Monitoring and Adjustment: Buffer your extraction solvent to a slightly acidic pH (e.g., pH 4-6).
-
Avoid Strong Acids/Bases: Refrain from using strong acids or bases during the initial extraction unless it is part of a specific hydrolysis protocol to intentionally remove the sugar moiety.
-
Issue 2: Loss of Compound During Fractionation and Purification
Question: I seem to lose a significant amount of this compound during the liquid-liquid partitioning and column chromatography steps. How can I minimize these losses?
Answer: Losses during purification are often due to a combination of factors including improper solvent selection for partitioning, irreversible adsorption onto the stationary phase, and co-elution with other compounds.
Potential Cause 1: Inefficient Liquid-Liquid Partitioning
This compound will partition between immiscible solvents based on its polarity.
-
Expert Insight: As a glycoside, this compound is expected to be enriched in more polar solvent fractions. In a typical partitioning scheme of a crude methanol/ethanol extract suspended in water, the compound will likely be found in the ethyl acetate and n-butanol fractions.[4]
-
Solution:
-
Systematic Fractionation: Partition the aqueous suspension of your crude extract sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and finally n-butanol.
-
Analyze All Fractions: Initially, analyze a small aliquot of each fraction by HPLC or TLC to determine where your target compound is partitioning before processing the bulk of the extract.
-
Potential Cause 2: Irreversible Adsorption on Silica Gel
The multiple hydroxyl groups on this compound can lead to strong, sometimes irreversible, adsorption onto silica gel during column chromatography.
-
Expert Insight: This is a common issue with polar compounds on normal-phase silica.
-
Solution:
-
Alternative Stationary Phases: Consider using reversed-phase (C18) chromatography for purification. This is often more suitable for polar compounds.
-
Sephadex LH-20: This size-exclusion chromatography resin is particularly effective for separating phenolic compounds and can be a valuable purification step.[4]
-
Tailing Reducers: If using silica gel, consider adding a small amount of a polar modifier like acetic acid or methanol to your mobile phase to reduce tailing and improve recovery.
-
Issue 3: Suspected Degradation During Analysis
Question: My purified this compound appears to be degrading in solution before or during analytical quantification (e.g., by HPLC). What could be causing this?
Answer: Degradation in solution can be due to factors such as solvent choice, pH, light exposure, and temperature.
Potential Cause 1: Instability in Aqueous Solutions
Some glycosides can undergo hydrolysis in aqueous solutions, especially if the pH is not optimal or if the solution is stored for an extended period.[12]
-
Expert Insight: The stability of diarylheptanoids has been shown to be pH-dependent in aqueous solutions.[10][11]
-
Solution:
-
Solvent for Storage: For long-term storage, dissolve the purified compound in a non-aqueous solvent like DMSO or methanol and store at -20°C or -80°C.
-
Freshly Prepared Solutions: For analysis, prepare aqueous solutions fresh and analyze them promptly. If necessary, use a buffered mobile phase for HPLC analysis to maintain a stable pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider?
A1: this compound (Molecular Formula: C25H32O11, Molecular Weight: 508.52 g/mol ) is a polar molecule due to the presence of a glucose moiety and multiple hydroxyl groups.[1] This polarity dictates its solubility and chromatographic behavior.
Q2: What is the best way to store the plant material before extraction?
A2: To minimize enzymatic and chemical degradation, plant material should be processed as quickly as possible after harvesting. The best practice is to flash-freeze the material in liquid nitrogen and then lyophilize it. The dried powder should be stored in an airtight container in the dark at a low temperature (e.g., -20°C).
Q3: Can I intentionally hydrolyze this compound to its aglycone for quantification?
A3: Yes, this is a common strategy. Acidic or enzymatic hydrolysis can be used to convert the glycoside to its aglycone, which can then be quantified. However, it's important to optimize the hydrolysis conditions to ensure complete conversion without degrading the aglycone. Snailase is a commercially available enzyme mixture that has been shown to be effective in hydrolyzing a wide range of flavonoid glycosides and may be applicable to diarylheptanoid glucosides.[13]
Q4: What analytical techniques are best for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and reliable method. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Sample Preparation: Start with lyophilized and finely ground plant material (Alnus species).
-
Extraction:
-
Macerate 10 g of the powdered plant material with 100 mL of 80% aqueous methanol at room temperature for 24 hours with constant stirring.
-
Protect the extraction vessel from light by wrapping it in aluminum foil.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Fractionation and Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 100 mL of distilled water.
-
Sequentially partition the aqueous suspension with 3 x 100 mL of n-hexane, followed by 3 x 100 mL of ethyl acetate, and finally 3 x 100 mL of n-butanol.
-
Analyze a small aliquot of each fraction by HPLC to locate this compound (expected in the ethyl acetate and/or n-butanol fractions).
-
Concentrate the desired fraction(s) under reduced pressure.
-
-
Column Chromatography:
-
Option A (Reversed-Phase): Pack a C18 column and equilibrate with the initial mobile phase (e.g., 10% methanol in water). Load the concentrated fraction and elute with a stepwise or linear gradient of increasing methanol concentration.
-
Option B (Sephadex LH-20): Pack a Sephadex LH-20 column and equilibrate with methanol. Load the concentrated fraction and elute with methanol.
-
-
Final Purification (Preparative HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).
-
Visualizations
Workflow for Optimizing Recovery
Caption: General experimental workflow for the isolation and analysis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low recovery of this compound.
References
-
SciSpace. (n.d.). Determination and Separation of Diarylheptanoids From Alder Growing in Latvia. Retrieved from [Link]
-
ResearchGate. (2025). Determination and Separation of Diarylheptanoids From Alder Growing in Latvia. Retrieved from [Link]
-
PubMed. (2020). Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash‐chromatography. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from Curcuma phaeocaulis. Retrieved from [Link]
-
National Institutes of Health. (2022). Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous stability of the isolated diarylheptanoid compounds a,b. Retrieved from [Link]
-
MDPI. (n.d.). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2014). Enzymatic hydrolysis of steryl glycosides for their analysis in foods. Retrieved from [Link]
-
R Discovery. (n.d.). Diarylheptanoids Research Articles. Retrieved from [Link]
-
National Institutes of Health. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Extraction Conditions for Antioxidant Activity of Acer tegmentosum Using Response Surface Methodology. Retrieved from [Link]
-
Frontiers. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic hydrolysis of steryl glucosides, major contaminants of vegetable oil-derived biodiesel. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature, Solvent Concentration, and pH on the ?-Glucan Extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. Retrieved from [Link]
-
Springer. (2017). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to Diarylheptanoids in Alnus: Hirsutanonol 5-O-glucoside in Focus
Introduction: The Chemical Arsenal of the Alder Tree
The Alnus genus, commonly known as alder, belongs to the Betulaceae family and has a long-standing history in traditional medicine for addressing inflammatory conditions and infections.[1] Modern phytochemical research has pinpointed diarylheptanoids, a class of phenolic compounds with a characteristic 1,7-diphenylheptane skeleton, as the primary bioactive constituents responsible for these therapeutic effects.[1][2] These molecules exist in a variety of linear and cyclic forms, often as glycosides, and their structural diversity gives rise to a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and cytotoxic properties.[3][4][5][6]
This guide provides an in-depth comparison of Hirsutanonol 5-O-glucoside against other prominent diarylheptanoids found in Alnus species, such as Oregonin, Hirsutenone, and Platyphylloside. We will dissect their structural nuances, compare their biological efficacy using quantitative data, and provide detailed experimental protocols for their study. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the therapeutic potential of these compelling natural products.
Comparative Biological Efficacy: A Structure-Activity Deep Dive
The therapeutic potential of a diarylheptanoid is intrinsically linked to its chemical structure. Minor modifications to the heptane chain or the phenyl rings can dramatically alter its biological activity and selectivity.
Antioxidant and Cytoprotective Activities
The ability to neutralize reactive oxygen species (ROS) is a hallmark of many Alnus diarylheptanoids and underpins much of their therapeutic action, from cytoprotection to anti-inflammatory effects.[4][7]
Causality of Experimental Choice: The antioxidant capacity is frequently evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or by measuring the inhibition of LDL (low-density lipoprotein) oxidation. The latter is particularly relevant for cardiovascular disease research, as LDL oxidation is a key event in the pathogenesis of atherosclerosis.
A crucial structural feature for potent antioxidant activity is the presence of a catechol (3,4-dihydroxyphenyl) group.[8][9] Compounds with two catechol moieties generally exhibit stronger activity than those with only one. For instance, Hirsutenone and Oregonin, both possessing catechol groups, show significant LDL-antioxidant activities.[10] Studies have shown that these compounds can protect normal cells during chemotherapy by neutralizing ROS without significantly diminishing the efficacy of the chemotherapeutic agent.[4]
| Compound | Assay | Result (IC₅₀ or % Inhibition) | Reference |
| Hirsutenone | TBARS (LDL-antioxidant) | IC₅₀ = 1.5 µM | [10] |
| Oregonin | TBARS (LDL-antioxidant) | IC₅₀ = 3.2 µM | [10] |
| This compound | Antioxidant Activity (ABTS) | Identified as one of three active peaks | [11] |
| Platyphylloside | ROS Neutralization | Increases mRNA expression of ROS elimination enzymes | [4] |
| Myricanone | DPPH Radical Scavenging | Significant activity at 50 µM | [3][12] |
Table 1: Comparative antioxidant activities of selected diarylheptanoids from Alnus. Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary between studies.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Diarylheptanoids from Alnus have demonstrated a remarkable ability to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α).[13][14]
Mechanistic Insight: The anti-inflammatory properties of these compounds are often attributed to the suppression of key signaling pathways, such as NF-κB and AP-1, which are master regulators of the inflammatory response.[14] For example, Oregonin and Hirsutanonol, isolated from the bark of Alnus hirsuta, have been shown to inhibit cyclooxygenase-2 (COX-2) expression, a critical enzyme in the production of prostaglandins.[5]
| Compound | Model/Assay | Key Finding | Reference |
| Oregonin | LPS-induced inflammation | Inhibits COX-2 expression | [5] |
| Hirsutanonol | LPS-induced inflammation | Inhibits COX-2 expression | [5] |
| Alnuside A | LPS-induced NO production | IC₅₀ = 8.08 µM | [14] |
| Myricanol | Carrageenan-induced rat paw edema | Potent anti-inflammatory effect at 10 mg/kg | [3][12] |
Table 2: Comparative anti-inflammatory activities of selected diarylheptanoids.
Cytotoxic and Anticancer Potential
The cytotoxic activity of Alnus diarylheptanoids against various cancer cell lines has been a major focus of research.[2][15] Structure-activity relationship studies have revealed that subtle structural differences significantly impact potency and selectivity.
Expertise in Action: A comparative study on diarylheptanoids from Alnus viridis and Alnus glutinosa revealed that compounds possessing a carbonyl group at the C-3 position of the heptane chain were considerably more potent.[16] Furthermore, the absence of hydroxyl groups at the 3' and 3'' positions on the phenyl rings (as seen in compounds from A. viridis) led to significantly higher cytotoxicity.[16] This suggests that increased lipophilicity may enhance cell membrane permeability and, consequently, cytotoxic effects. However, the hydroxylated analogues from A. glutinosa were more selective, showing greater activity in cancer cells than in normal keratinocytes, which could be more favorable for therapeutic applications.[16]
| Compound | Cell Line | Result (IC₅₀) | Reference |
| Hirsutenone | Murine B16 Melanoma | Potent Activity | [15] |
| Oregonin | Murine B16 Melanoma | Potent Activity | [15] |
| Hirsutanonol | Murine B16 Melanoma | Potent Activity | [15] |
| Platyphylloside | Murine B16 Melanoma | Potent Activity | [15] |
| 5v (from A. viridis) | NCI-H460 (Lung Cancer) | More potent than 5g | [16] |
| 5g (from A. glutinosa) | NCI-H460 (Lung Cancer) | Less potent but more selective than 5v | [16] |
Table 3: Comparative cytotoxic activities of selected diarylheptanoids. "Potent Activity" indicates significant effects reported in the study without specific IC₅₀ values listed in the abstract.
Hepatoprotective Activity: A Niche for this compound
While many diarylheptanoids exhibit broad antioxidant and anti-inflammatory effects, this compound, isolated from Alnus hirsuta, has demonstrated a particularly significant hepatoprotective effect.[17] In studies using human HepG2 cells, it showed notable protection against t-butyl hydroperoxide (t-BHP)-induced toxicity, a common model for studying oxidative stress-related liver damage.[17][18] This specific and potent activity highlights its potential as a lead compound for the development of therapies targeting liver diseases.
Experimental Methodologies: A Validated Approach
The following protocols represent a robust, self-validating system for the isolation and evaluation of diarylheptanoids from Alnus species. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: Extraction and Isolation of Diarylheptanoids
This multi-step process is designed to efficiently extract and separate diarylheptanoids from the complex plant matrix.
Workflow for Diarylheptanoid Isolation
Caption: General workflow for diarylheptanoid isolation.
Step-by-Step Methodology:
-
Preparation of Plant Material: Collect the bark of the desired Alnus species. Air-dry it in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. Once fully dried, grind the bark into a fine powder (e.g., to pass a 420 µm sieve) to maximize the surface area for efficient solvent extraction.[1][19]
-
Extraction: Macerate the powdered bark with methanol or ethanol (a typical ratio is 1:10 w/v) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.[1] These polar solvents are effective at extracting phenolic glycosides. Repeat the extraction process (e.g., 3 times) to ensure exhaustive extraction.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C. This gentle process removes the solvent without degrading the compounds, yielding a crude extract.[1]
-
Fractionation (Liquid-Liquid Partitioning): Suspend the crude extract in water and partition it successively with solvents of increasing polarity.[1]
-
n-Hexane: Removes highly nonpolar compounds like fats and waxes.
-
Chloroform/Ethyl Acetate: These fractions will contain diarylheptanoids of intermediate polarity. Diarylheptanoids are typically enriched in the ethyl acetate fraction.[1][8]
-
n-Butanol: This fraction will contain the more polar diarylheptanoid glycosides.[1][8]
-
-
Chromatographic Purification: Subject the enriched ethyl acetate and n-butanol fractions to a series of chromatographic techniques.
-
Silica Gel Column Chromatography: An initial separation step based on polarity, using a gradient of solvents (e.g., chloroform-methanol).[1]
-
Sephadex LH-20 Column Chromatography: This is highly effective for separating phenolic compounds based on size and polarity, using methanol as the eluent.[1]
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): These are crucial final steps for purifying individual compounds to a high degree (>95%).[1][11] Reversed-phase C18 columns are commonly used for HPLC.[1] HSCCC is an excellent alternative that avoids solid stationary phases, minimizing irreversible adsorption of the sample.[11]
-
-
Structural Elucidation: Determine the chemical structures of the isolated pure compounds using a combination of spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), UV, and IR spectroscopy.[1][11]
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
Workflow for MTT Cytotoxicity Assay
Caption: Proposed pathway for diarylheptanoid-induced apoptosis.
This proposed pathway illustrates how certain diarylheptanoids can trigger an increase in intracellular ROS, leading to a decrease in the mitochondrial transmembrane potential. [16]This event is a point of no return, causing the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade (e.g., caspase-9 and caspase-3), ultimately executing the apoptotic program and leading to cell death. [1]
Conclusion and Future Directions
The diarylheptanoids of the Alnus genus represent a rich and structurally diverse class of bioactive natural products. This guide demonstrates that while they share common activities, subtle variations in their chemical structures lead to significant differences in potency, selectivity, and therapeutic profile.
-
Hirsutenone and other analogues with an α,β-unsaturated carbonyl system often exhibit potent cytotoxicity. [14][16]* Oregonin , a frequently abundant constituent, provides a strong baseline of antioxidant and anti-inflammatory activity. [5][6][10]* The degree of hydroxylation on the phenyl rings is a critical determinant of both antioxidant capacity and cytotoxic selectivity. [8][16]* This compound stands out for its demonstrated hepatoprotective effects, suggesting a promising avenue for the development of targeted therapies for liver ailments. [17][18] Future research should focus on comprehensive in vivo studies to validate the in vitro findings and further explore the mechanisms of action, particularly for compounds like this compound. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be essential to translate these promising natural compounds from the laboratory to clinical applications.
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A Comparative Guide to Hirsutanonol 5-O-glucoside and Silymarin for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of effective hepatoprotective agents has led researchers to explore a vast library of natural compounds. Among these, silymarin, a complex of flavonolignans from milk thistle (Silybum marianum), has established itself as a benchmark for liver protection, backed by centuries of traditional use and extensive scientific validation.[1] More recently, a diarylheptanoid glycoside, Hirsutanonol 5-O-glucoside, isolated from Alnus species, has emerged as a compound of interest with demonstrated hepatoprotective potential.[2] This guide provides an in-depth, objective comparison of this compound and silymarin, synthesizing available experimental data to inform researchers and drug development professionals on their respective merits and mechanisms of action in liver protection.
Chemical and Physical Properties
A fundamental understanding of the chemical nature of these compounds is crucial for appreciating their biological activities.
| Property | This compound | Silymarin |
| Chemical Class | Diarylheptanoid glycoside | Flavonolignan complex |
| Key Active Moiety | Hirsutanonol | Silybin (major component), isosilybin, silychristin, silydianin |
| Molecular Formula | C25H32O11[3] | C25H22O10 (Silybin) |
| Molecular Weight | 508.5 g/mol [3] | 482.44 g/mol (Silybin) |
| Source | Alnus species (e.g., Alnus hirsuta, Alnus nepalensis)[3][] | Silybum marianum (Milk Thistle) seeds[1] |
Mechanisms of Hepatoprotection: A Comparative Analysis
Both this compound and silymarin exert their liver-protective effects through a multi-pronged approach, primarily centered around antioxidant and anti-inflammatory activities. However, the depth of our understanding of these mechanisms varies significantly between the two.
Antioxidant Activity: Scavenging the Seeds of Cellular Damage
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a cornerstone of liver injury.
Silymarin is a well-documented and potent antioxidant.[5] Its primary mechanisms include:
-
Direct Radical Scavenging: Silymarin and its components, particularly silybin, can directly scavenge a variety of free radicals.[5]
-
Inhibition of ROS-Generating Enzymes: It can modulate enzymes responsible for producing ROS.
-
Enhancement of Endogenous Antioxidant Defenses: Silymarin has been shown to increase the levels of crucial endogenous antioxidants like glutathione (GSH).
This compound and related diarylheptanoids from Alnus species also exhibit significant antioxidant properties. The presence of catechol moieties in their structure is believed to be key to this activity.[6] While direct, extensive studies on this compound are limited, research on related compounds from Alnus japonica has demonstrated potent DPPH radical scavenging activity.
Experimental Data: Antioxidant Capacity
| Compound/Extract | Assay | IC50 Value / % Inhibition | Reference |
| This compound related Diarylheptanoids (from Alnus japonica) | DPPH Radical Scavenging | 41.16 - 70.14% inhibition at 50 µM | |
| Silymarin | DPPH Radical Scavenging | 1.34 mg/mL | [7] |
| Taxifolin (a component of Silymarin) | DPPH Radical Scavenging | 32 µM | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Effects: Quelling the Fires of Liver Damage
Chronic inflammation is a key driver in the progression of most liver diseases.
The anti-inflammatory actions of silymarin are well-characterized and include:
-
Inhibition of NF-κB Pathway: Silymarin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
-
Modulation of Inflammatory Mediators: It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins.
Similarly, diarylheptanoids from Alnus hirsuta , the plant source of this compound, have been shown to inhibit NF-κB activation and the subsequent production of nitric oxide (NO) and TNF-α.[1] Specifically, a related compound, 5-O-methylhirsutanonol, has been demonstrated to attenuate NF-κB activation by inhibiting the hyperphosphorylation and degradation of its inhibitory protein, IκB-α.[8] This suggests a similar potential mechanism for this compound.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by silymarin and diarylheptanoids.
Antifibrotic Potential: Halting the Progression to Cirrhosis
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. The activation of hepatic stellate cells (HSCs) is a critical event in this process.
Silymarin has demonstrated antifibrotic effects by:
-
Inhibiting HSC Activation and Proliferation: It can prevent the transformation of quiescent HSCs into proliferative, myofibroblast-like cells.[9]
-
Reducing Collagen Synthesis: Silymarin can decrease the production of collagen and other extracellular matrix components.
While direct evidence for the antifibrotic activity of This compound is not yet available, other natural compounds with similar antioxidant and anti-inflammatory properties have been shown to inhibit HSC activation.[9] For instance, cyanidin-3-O-beta-glucopyranoside can modulate HSC proliferation and collagen synthesis induced by oxidative stress.[10] This suggests that this compound may also possess antifibrotic potential, a promising avenue for future research.
Experimental Evidence from In Vitro and In Vivo Models
In Vitro Hepatoprotection
The human hepatoma cell line, HepG2, is a widely used in vitro model to assess the hepatoprotective effects of compounds against various toxins.
tert-Butyl Hydroperoxide (t-BHP)-Induced Hepatotoxicity: t-BHP is a potent inducer of oxidative stress and is commonly used to model oxidative liver injury in vitro.
-
This compound has been shown to exhibit significant protective effects against t-BHP-induced toxicity in HepG2 cells, demonstrating a 42.8% protection rate.[2]
-
Silymarin also demonstrates a dose-dependent protective effect against t-BHP-induced cytotoxicity in HepG2 cells.[11]
Experimental Workflow: In Vitro Hepatoprotection Assay
Caption: A generalized workflow for assessing in vitro hepatoprotective activity.
In Vivo Hepatoprotection
Animal models of liver injury are indispensable for evaluating the in vivo efficacy of hepatoprotective compounds.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: CCl4 is a well-established hepatotoxin that induces severe oxidative stress and liver damage, mimicking aspects of toxic hepatitis in humans.
-
Silymarin has been extensively studied in CCl4-induced liver injury models and has consistently been shown to significantly reduce the levels of serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.[12][13] Histopathological examination of liver tissues from silymarin-treated animals shows a marked reduction in necrosis and inflammation.[12]
While in vivo data for This compound is not yet available, studies on extracts from Alnus species have shown hepatoprotective effects in animal models. For example, an extract of Alnus japonica demonstrated protective effects against acetaminophen-induced hepatotoxicity in rats.[14]
Experimental Data: In Vivo Hepatoprotective Effects (CCl4 Model)
| Compound | Animal Model | Key Findings | Reference |
| Silymarin | Rat | Markedly reduced elevated ALT and AST levels. | [12] |
| Silymarin | Rabbit | Significantly improved ALT, AST, and ALP levels. | [15] |
| This compound | - | In vivo data not yet available | - |
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which can be measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound (this compound or silymarin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of each dilution of the test compound.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[16]
Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels in Serum
ALT and AST are enzymes that are released into the bloodstream when liver cells are damaged. Their measurement is a standard method for assessing liver function.
Principle: The activity of ALT and AST is determined by measuring the rate of specific enzymatic reactions that they catalyze, which ultimately leads to the oxidation of NADH to NAD+. The decrease in absorbance due to NADH oxidation is monitored spectrophotometrically at 340 nm.
Procedure:
-
Collect blood samples from the experimental animals and separate the serum by centrifugation.
-
Use commercially available ALT and AST assay kits.
-
Follow the manufacturer's instructions for the assay, which typically involve mixing a specific volume of serum with the reaction buffer and substrate.
-
Incubate the reaction mixture at a specific temperature (usually 37°C).
-
Measure the change in absorbance at 340 nm over a specific period.
-
Calculate the enzyme activity in Units per Liter (U/L) based on the rate of absorbance change and the molar extinction coefficient of NADH.
Conclusion and Future Directions
Silymarin stands as a well-established and extensively researched hepatoprotective agent with a robust body of evidence supporting its multifaceted mechanisms of action. Its efficacy in mitigating oxidative stress, inflammation, and fibrosis in the liver is well-documented through numerous in vitro and in vivo studies.
This compound, on the other hand, represents a promising but less-explored natural compound. The available data, primarily from in vitro studies and research on related diarylheptanoids, strongly suggests its potential as a hepatoprotective agent, likely acting through similar antioxidant and anti-inflammatory pathways as silymarin.
Key Takeaways for Researchers:
-
Silymarin serves as an excellent positive control and benchmark compound in hepatoprotective studies due to its well-characterized effects.
-
This compound warrants further investigation to fully elucidate its hepatoprotective potential. Future research should focus on:
-
Comprehensive in vivo studies to evaluate its efficacy in various models of liver injury and to determine its effective dose range.
-
Detailed mechanistic studies to pinpoint the specific signaling pathways it modulates in liver cells.
-
Direct comparative studies against silymarin under standardized experimental conditions to provide a clear assessment of its relative potency.
-
The exploration of novel compounds like this compound is vital for the development of new and improved therapies for liver diseases. While silymarin remains a cornerstone in natural hepatoprotection, the unique chemical structure of diarylheptanoids may offer distinct pharmacological advantages that are yet to be fully uncovered.
References
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- Wallace, S., et al. (2018). Free Radical Scavenging and Antioxidant Activities of Silymarin Components. Antioxidants, 7(3), 35.
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Benchmarking Hirsutanonol 5-O-glucoside: A Comparative Guide to its In Vitro Bioactivity
Introduction: Unveiling the Potential of Hirsutanonol 5-O-glucoside
This compound, a diarylheptanoid glycoside isolated from the stem bark of Alnus hirsuta, has emerged as a compound of significant interest within the natural products research community.[1][2] The Alnus genus, commonly known as alder, has a rich history in traditional medicine for treating inflammatory conditions, fever, and hemorrhages.[1] Modern phytochemical investigations have identified diarylheptanoids as the primary bioactive constituents responsible for these therapeutic effects, with a growing body of evidence pointing to their antioxidant, anti-inflammatory, and hepatoprotective properties.[1][3][4]
This guide provides a comprehensive, in-depth comparison of the bioactivity of this compound against well-established industry standards. By presenting objective experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate the potential of this promising natural compound. Our analysis will focus on three key areas of its reported activity: anti-inflammatory effects, antioxidant capacity, and hepatoprotective potential.
Comparative Analysis of Bioactivity
To contextualize the therapeutic potential of this compound, its performance in key in vitro assays is benchmarked against recognized standards: Dexamethasone for anti-inflammatory activity, Quercetin and Trolox for antioxidant capacity, and Silymarin for hepatoprotection.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide and COX-2 Production
Chronic inflammation is a hallmark of numerous diseases. A key mechanism in the inflammatory cascade is the production of mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The ability of a compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of both NO and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a widely accepted model for in vitro inflammation studies.
| Compound | Target | Assay System | IC50 Value |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 29.4 µg/mL |
| This compound | COX-2 Production | IFN-gamma/LPS-stimulated RAW 264.7 cells | 33.7 µg/mL |
| Dexamethasone (Standard) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 34.60 µg/mL[5] |
Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of a biological process.
The data indicates that this compound exhibits potent anti-inflammatory activity, with its inhibitory effect on nitric oxide production being comparable to the well-established steroidal anti-inflammatory drug, Dexamethasone.
Antioxidant Capacity: Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. Antioxidants mitigate this damage by neutralizing free radicals. The antioxidant potential of this compound is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Trolox Equivalent Antioxidant Capacity (TEAC) assays, two of the most common methods for assessing radical scavenging activity.
| Compound | Assay | IC50 Value |
| Quercetin (Standard) | DPPH Radical Scavenging | 0.74 - 15.9 µg/mL[7][8][9] |
| Trolox (Standard) | DPPH Radical Scavenging | 3.77 µg/mL[10] |
The potent antioxidant activity demonstrated by other diarylheptanoids from Alnus hirsuta suggests that this compound likely possesses significant radical scavenging capabilities.[3] Further studies are warranted to quantify its specific activity in these standard assays.
Hepatoprotective Potential: Protection Against Oxidative Stress-Induced Cell Death
The liver is a primary site of metabolism and is particularly susceptible to oxidative damage. The ability of a compound to protect liver cells from injury is a key therapeutic property. The hepatoprotective effect of this compound was evaluated in an in vitro model of liver injury using human hepatoma HepG2 cells exposed to the potent oxidizing agent, tert-butyl hydroperoxide (t-BHP).
This compound demonstrated a significant hepatoprotective effect, offering 42.8% protection against t-BHP-induced toxicity in HepG2 cells.[2]
The significant protection afforded by this compound in a validated in vitro model of liver injury highlights its potential as a hepatoprotective agent.
Experimental Methodologies: A Guide to Reproducible Science
To ensure scientific rigor and enable the replication of these findings, detailed step-by-step protocols for the key in vitro assays are provided below.
Anti-Inflammatory Assay: Nitric Oxide (NO) and COX-2 Inhibition in RAW 264.7 Cells
This protocol outlines the methodology for assessing the anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide and COX-2 in LPS-stimulated macrophages.
Caption: Workflow for assessing anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or the standard, Dexamethasone, for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
COX-2 Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence detection system and quantify the band intensity.
-
Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol details a common and straightforward method for evaluating the free radical scavenging capacity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare serial dilutions of this compound and the standards (Quercetin, Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Hepatoprotective Assay: t-BHP-Induced Cytotoxicity in HepG2 Cells
This protocol describes a method to assess the ability of a compound to protect liver cells from oxidative stress-induced cell death.
Caption: Workflow for the hepatoprotective assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human hepatoma HepG2 cells in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound or the standard, Silymarin, for a predetermined period (e.g., 24 hours).
-
Induction of Cytotoxicity: Expose the cells to a cytotoxic concentration of tert-butyl hydroperoxide (t-BHP).
-
Cell Viability Assay (MTT Assay):
-
After the t-BHP treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The percentage of protection is calculated by comparing the viability of cells treated with the compound and t-BHP to those treated with t-BHP alone.
Conclusion and Future Directions
The data presented in this guide strongly suggest that this compound is a natural compound with significant therapeutic potential. Its potent anti-inflammatory activity, comparable to that of Dexamethasone, and its substantial hepatoprotective effects position it as a promising candidate for further investigation in the context of inflammatory and liver diseases. While direct quantitative data for its antioxidant activity is still needed, the established antioxidant properties of related diarylheptanoids from the same plant source provide a strong rationale for its potential in combating oxidative stress.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed bioactivities of this compound. Investigating its effects on key signaling pathways, such as NF-κB and Nrf2, will provide deeper insights into its mode of action. Furthermore, in vivo studies are essential to validate these in vitro findings and to assess the compound's pharmacokinetic profile and safety. The comprehensive data and protocols provided herein serve as a solid foundation for these future endeavors, paving the way for the potential development of this compound as a novel therapeutic agent.
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Inhibitory Effects on NO Production and DPPH Radicals and NBT Superoxide Activities of Diarylheptanoid Isolated from Enzymatically Hydrolyzed Ehthanolic Extract of Alnus sibirica. (URL: [Link])
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Confirming the Biological Targets of Hirsutanonol 5-O-glucoside: A Comparative Guide to Modern Target Deconvolution Strategies
For researchers in natural product chemistry and drug discovery, the journey from identifying a bioactive compound to understanding its mechanism of action is both critical and challenging. Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside isolated from plants of the Alnus genus, such as Alnus hirsuta and Alnus nepalensis, presents a compelling case.[1][] Preliminary studies have highlighted its significant hepatoprotective effects against chemically induced toxicity in HepG2 cells.[1][3] Furthermore, its aglycone, Hirsutanonol, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[4]
This guide provides a comprehensive, technically-grounded framework for the definitive identification and validation of the direct molecular targets of this compound. We will move beyond a simple listing of methods to offer a comparative analysis of robust, contemporary techniques, empowering researchers to make informed decisions in their experimental design. Our focus is on self-validating systems that ensure the scientific integrity of the findings.
A Multi-Pronged Approach to Target Identification
No single method for target identification is infallible. A robust strategy, therefore, employs a combination of orthogonal approaches to build a compelling case for a specific protein-ligand interaction. Here, we compare three powerful techniques: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA). Each method offers unique advantages and, when used in concert, provides a high degree of confidence in the identified targets.
Section 1: Affinity-Based Approaches
Affinity chromatography is a classic and powerful technique for isolating target proteins based on their specific binding to an immobilized ligand.[5] This method directly "fishes" for binding partners from a complex biological sample, such as a cell lysate.[5]
Experimental Workflow: Affinity Chromatography
The core principle involves covalently attaching this compound to a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is then incubated with a protein lysate. Proteins that bind to the compound are retained on the matrix while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Hirsutanonol 5-O-glucoside
As researchers dedicated to advancing scientific discovery, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside isolated from plants like Alnus hirsuta.[1][2][3] While this natural product is utilized for its potential hepatoprotective effects in research, understanding its lifecycle within the laboratory, including its final disposition, is critical for maintaining a safe and compliant operational environment.[2][3]
The core principle of prudent laboratory practice dictates that no experimental work should commence without a clear plan for the disposal of all resulting waste streams.[4] This document is structured to provide that plan, moving from chemical assessment to actionable, step-by-step protocols.
Part 1: Pre-Disposal Assessment and Chemical Profile
Before any disposal action is taken, a thorough understanding of the compound's properties and associated hazards is essential. This compound is not extensively characterized for hazards in publicly available literature. According to information aggregated by the European Chemicals Agency (ECHA), the aglycone component, Hirsutanonol, is not classified as a hazardous substance under GHS criteria.[5] However, the absence of data is not a confirmation of safety. Therefore, we must operate under the precautionary principle, handling the compound with the standard care afforded to all laboratory chemicals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93915-36-7 | [1][10][11] |
| Molecular Formula | C₂₅H₃₂O₁₁ | [10][12][13] |
| Molecular Weight | 508.52 g/mol | [10][11] |
| Physical Form | Powder | [9] |
| Storage | -20°C (long-term) | [10][11] |
| GHS Hazard Classification | Not Classified (based on available data) | [5] |
Part 2: Foundational Principles of Laboratory Waste Management
All waste disposal procedures are governed by a hierarchy of regulations, primarily set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[14][15][16] It is imperative to recognize that institutional and local policies may impose stricter guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[17][18][19]
The three primary disposal routes for non-hazardous laboratory waste are:
-
Sanitary Sewer Disposal: Permissible only for small quantities of water-soluble, non-hazardous materials that will not harm aquatic life or the plumbing infrastructure.[20]
-
Solid Waste (Trash): Acceptable for solid, non-hazardous chemicals that will not pose a risk to custodial staff or the environment upon landfill disposal.[21]
-
Hazardous Waste Collection: Mandatory for any substance that meets the EPA's criteria for hazardous waste (e.g., ignitable, corrosive, reactive, toxic) or is mixed with a hazardous solvent.[4][22]
Part 3: Disposal Workflow and Step-by-Step Protocols
The following workflow provides a logical decision-making process for managing various waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
Essential Prerequisite: Personal Protective Equipment (PPE)
Regardless of the waste stream, the following PPE must be worn at all times when handling this compound for disposal:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat .
Protocol A: Disposal of Solid (Unused/Expired) Compound
This protocol applies to the pure, solid powder form of this compound.
-
Verify Classification: Confirm with your institution's EHS department that this compound is considered a non-hazardous solid suitable for landfill disposal.[21]
-
Packaging: Place the solid compound in a sealed, rigid container (e.g., its original vial or a screw-cap tube). This prevents accidental exposure to custodial staff.
-
Labeling: Clearly label the container "Non-Hazardous Laboratory Solid Waste" and list the chemical name: "this compound."
-
Disposal: Place the sealed and labeled container directly into the designated receptacle for laboratory trash destined for the landfill. Do not place it in open laboratory trash cans where it could be mistaken for hazardous material.[21]
Protocol B: Disposal of Dilute Aqueous Solutions
This protocol is for solutions where this compound is dissolved solely in water or aqueous buffers (e.g., PBS) at low concentrations.
-
Confirm Eligibility for Drain Disposal: Consult your institutional and local wastewater authority regulations. Many institutions provide a list of chemicals approved for drain disposal.[17][20] Do not proceed if this compound is not on an approved list or if you are uncertain.
-
Check for Other Contaminants: Ensure the solution does not contain any other chemicals classified as hazardous (e.g., heavy metals, other APIs, etc.). If it does, it must be treated as hazardous waste.
-
Neutralize pH: Check the pH of the solution. It must be within a neutral range (typically between 5 and 9) before drain disposal.[20] Adjust with dilute acid or base if necessary.
-
Dispose: Pour the solution down a laboratory sink drain, followed by flushing with at least 20 parts of cold water to ensure it is thoroughly diluted within the sanitary sewer system.[20]
Protocol C: Disposal of Solutions in Organic Solvents
This protocol applies to any solution containing this compound dissolved in or mixed with an organic solvent (e.g., DMSO, ethanol, methanol).
-
Do Not Drain Dispose: Under no circumstances should solvents be poured down the drain. This is a serious regulatory violation and environmental hazard.[4]
-
Segregate Waste: Collect the solution in a designated hazardous waste container. It is critical to segregate waste streams. Typically, laboratories maintain separate containers for "Halogenated Solvents" and "Non-Halogenated Solvents."[19]
-
Container Management:
-
Use a compatible container with a secure, screw-top lid.[22]
-
Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[22][23]
-
List all chemical constituents and their approximate percentages on the label. For example: "this compound (<1%), DMSO (>99%)."
-
Keep the container closed at all times except when adding waste.[22]
-
-
Arrange for Pickup: Store the container in a designated Satellite Accumulation Area (SAA) and follow your institution's procedures for hazardous waste collection by the EHS department.[22]
Protocol D: Disposal of Contaminated Laboratory Ware
This protocol covers items such as glassware, pipette tips, and centrifuge tubes that have come into contact with the compound.
-
Gross Decontamination: Remove as much residual compound as possible.
-
Glassware (Reusable):
-
Perform a triple rinse with a suitable solvent. The first rinse should be with a solvent that readily dissolves the compound (e.g., ethanol or acetone), followed by two rinses with water.
-
Collect the first rinsate as hazardous waste (Protocol C) if an organic solvent was used. Subsequent aqueous rinses can typically be drain-disposed.
-
Wash the glassware according to standard laboratory procedures.
-
-
Plasticware (Disposable):
-
After gross decontamination, these items can typically be disposed of in the regular laboratory trash.
-
If the plasticware held significant quantities of the compound in an organic solvent, it may need to be disposed of as solid hazardous waste. Consult your EHS guidelines.
-
-
"RCRA Empty" Containers: Original product vials must be "RCRA empty" before being disposed of in the trash. This means no freestanding liquid remains and all solid material has been scraped out. The container label should be defaced or removed.[21][23]
Conclusion
The proper disposal of this compound, while not classified as a hazardous material based on current data, requires a systematic and cautious approach. By adhering to the principles of pre-assessment, segregation, and proper containment, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that this guide provides a general framework; your local EHS regulations are the ultimate authority and must be followed without exception.
References
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VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hirsutanonol 5-O-glucoside
As researchers and drug development professionals, our work with novel natural products like Hirsutanonol 5-O-glucoside places us at the forefront of discovery. This diarylheptanoid glycoside, isolated from species like Alnus hirsuta, shows potential hepatoprotective effects, making it a compound of significant interest.[1][2] However, with novelty comes the responsibility of vigilance. For many research-only compounds, a comprehensive Safety Data Sheet (SDS) is not always available. This guide is therefore constructed on the precautionary principle, providing essential safety and logistical information for handling this compound based on its physical properties and established best practices for similar bioactive glycosides.
Our primary objective is to mitigate the three main routes of laboratory chemical exposure: inhalation, dermal absorption, and ocular contact. As this compound is typically supplied as a powder, the risk of generating airborne particulates during handling is a primary concern.[3][4]
Core Protective Equipment: A Proactive Stance
The selection of Personal Protective Equipment (PPE) is the most direct control measure we can employ. The following table outlines the minimum required PPE for handling this compound in a typical research laboratory setting.
| PPE Category | Recommended Equipment | Rationale & Causality |
| Eye & Face Protection | Tightly-fitting safety goggles with side shields or a full-face shield.[5][6] | Protects against accidental splashes of solutions and, critically, prevents airborne powder from contacting the mucous membranes of the eyes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Prevents direct skin contact. While the dermal toxicity of this compound is unknown, many bioactive compounds can be absorbed through the skin or cause local irritation. Double-gloving is recommended when weighing the powder. |
| Body Protection | A fully-fastened laboratory coat with long sleeves. | Provides a critical barrier against spills and contamination of personal clothing. Ensures that any contamination is contained within the laboratory environment.[5] |
| Respiratory Protection | Use is situational. See the decision workflow below. | Necessary when there is a tangible risk of inhaling dust or aerosols, particularly when handling the powdered form outside of a containment hood.[5][7] |
Operational Plan: From Receipt to Experiment
Adherence to a strict, step-by-step procedure is fundamental to ensuring safety and experimental integrity.
Preparation and Donning PPE
Before handling the compound, prepare your workspace within a chemical fume hood or a designated containment area.
-
Inspect Your Gear: Check all PPE for signs of damage (e.g., cracks in goggles, tears in gloves).
-
Body Protection First: Don your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your safety goggles or face shield.
-
Respiratory Protection (if required): Perform a seal check if using a fitted respirator.
-
Gloves Last: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If weighing the powder, don a second pair of gloves over the first.
Handling this compound Powder
The highest risk of exposure occurs when handling the solid material.
-
Work in Containment: All weighing and stock solution preparation must be performed inside a certified chemical fume hood or a powder containment balance enclosure.
-
Minimize Dust: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping the powder from a height or using rapid, jerky movements.
-
Use Appropriate Vessels: Weigh the powder into a tared container that can be securely capped or sealed immediately after dispensing.
-
Wet Method for Solubilization: When preparing a solution, add the solvent to the vessel containing the pre-weighed powder slowly to minimize aerosolization. Cap and mix using a vortex or sonicator as needed.
Respiratory Protection Decision Workflow
The decision to use respiratory protection is based on a risk assessment of the specific task. The following workflow provides a logical guide for this process.
Caption: Respiratory protection decision workflow for handling this compound.
Spill, Decontamination, and Disposal Plan
Accidents happen; a clear plan mitigates their impact.
Spill Response
-
Solid Spill:
-
Alert others in the area. Do not attempt to sweep up the dry powder.
-
Gently cover the spill with paper towels dampened with water to prevent the powder from becoming airborne.
-
Working from the outside in, wipe up the wetted material.
-
Place all contaminated materials into a sealed bag for disposal.
-
-
Liquid Spill:
-
Absorb the spill with an inert material (e.g., chemical absorbent pads, vermiculite).
-
Wipe the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Place all contaminated materials into a sealed bag for disposal.
-
PPE Removal and Decontamination (Doffing)
Proper removal of PPE is crucial to prevent cross-contamination.
-
Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Face/Eye Protection: Remove your face shield or goggles.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the chemical waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal
Since no specific ecotoxicity data is available, all waste generated from handling this compound should be treated as chemical waste.
-
Solid Waste: All contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a labeled, sealed hazardous waste container. Do not pour this material down the drain.
By implementing these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Liu, Z., et al. (2016). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Molecular Pharmaceutics. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Frans Fischer. (n.d.). Hirsutanonol 5-O-β-D-glucopyranoside. Retrieved from [Link]
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ResearchGate. (n.d.). Disposition of Flavonoids Impacts their Efficacy and Safety. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
